Product packaging for Sporidesmolide III(Cat. No.:CAS No. 1803-67-4)

Sporidesmolide III

Cat. No.: B592931
CAS No.: 1803-67-4
M. Wt: 624.8 g/mol
InChI Key: UCQPBOFHICXBCU-HQJTZPOCSA-N
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Description

Sporidesmolide III is a cyclodepsipeptide (CDP), a class of cyclic peptide-related natural products known for their structural diversity and significant research potential. These compounds are characterized by their cyclic structures, which incorporate both proteinogenic and nonproteinogenic amino acids linked by amide and ester bonds . This specific molecular architecture makes cyclodepsipeptides like this compound a compelling subject for advanced analytical method development and natural product research . The structural elucidation of complex molecules such as this compound is a key area of application. Research into cyclodepsipeptides often involves employing cutting-edge techniques like electrospray-high resolution tandem mass spectrometry (ESI-HRMS/MS) to resolve their composition and sequence. Fragmentation studies of cationized CDPs can provide selective cleavage of ester bonds and yield specific product ions, offering unprecedented sequence information that is invaluable for characterization . Furthermore, the study of such compounds contributes to a deeper understanding of secondary metabolites, their biosynthesis by non-ribosomal peptide synthetases (NRPS), and their intricate biological functions . This product is supplied with a high purity of >95% as determined by HPLC . It is critical to note that this compound is classified as an acute oral toxin (Category 4) and is very toxic to aquatic life with long-lasting effects . Handling and Safety: Appropriate safety measures must be observed. Avoid inhalation and contact with skin or eyes. Use only in well-ventilated areas and wear suitable protective equipment, including gloves and safety goggles . For storage, maintain the product at -20°C to ensure stability . Disclaimer: This product is intended for research use only (RUO). It is not approved for human, veterinary, therapeutic, or diagnostic use. The burden of safe handling and use rests entirely with the user .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H56N4O8 B592931 Sporidesmolide III CAS No. 1803-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,6R,9S,12S,15S,18S)-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N4O8/c1-15(2)13-21-31(41)43-25(19(9)10)29(39)36-24(18(7)8)28(38)34-22(14-16(3)4)32(42)44-26(20(11)12)30(40)35-23(17(5)6)27(37)33-21/h15-26H,13-14H2,1-12H3,(H,33,37)(H,34,38)(H,35,40)(H,36,39)/t21-,22+,23-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQPBOFHICXBCU-HQJTZPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-67-4
Record name Sporidesmolide III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPORIDESMOLIDE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HEK8TYB6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Architecture of Sporidesmolide III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of Sporidesmolide III, a cyclic depsipeptide produced by the fungus Pithomyces chartarum. The following sections provide a comprehensive overview of the experimental methodologies employed, a summary of the key quantitative data, and visualizations of the elucidation workflow, offering a complete resource for researchers in natural product chemistry and drug development.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from the fungal source. A general and effective protocol for extracting a mixture of sporidesmolides, including this compound, from Pithomyces chartarum cultures is outlined below.

Experimental Protocol: Isolation of Sporidesmolides
  • Fungal Culture: Pithomyces chartarum is cultured on a suitable medium, such as an enriched potato carrot medium, to promote the production of secondary metabolites.

  • Extraction: The dried mycelium and spores are extracted with a non-polar solvent, typically chloroform, to isolate the lipophilic sporidesmolides.

  • Preliminary Purification: The crude chloroform extract is subjected to a series of purification steps. This often involves partitioning between immiscible solvents and precipitation to remove highly polar and non-polar impurities.

  • Chromatographic Separation: The partially purified extract is then subjected to column chromatography. A common stationary phase is silicic acid or alumina, with a gradient of solvents of increasing polarity used for elution. This step aims to separate the different sporidesmolide analogues.

  • Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation via Mass Spectrometry

Mass spectrometry was a pivotal technique in determining the molecular weight and amino acid sequence of this compound. The pioneering work in this area was conducted by Macdonald, Shannon, and Taylor in 1964.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A purified sample of this compound is introduced into the ion source of the mass spectrometer.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic and/or electric field.

  • Detection: A detector records the abundance of each fragment at its respective m/z value, generating a mass spectrum.

Quantitative Data: Mass Spectrometry

The electron ionization mass spectrum of this compound provided crucial structural information. The molecular ion peak (M+) establishes the molecular weight, while the fragmentation pattern reveals the sequence of the constituent amino and hydroxy acids.

Ion Fragmentm/zAssignment
M+624Molecular Ion
M - 85539Loss of a valine residue
M - 113511Loss of a leucine residue
M - 100524Loss of a hydroxyisovaleric acid residue

This table summarizes the key fragments observed in the mass spectrum of this compound, which were instrumental in deducing its cyclic structure and the identity of its components.

Confirmation of Structure by Chemical Degradation and Synthesis

The structure proposed from mass spectrometry data was definitively confirmed through chemical degradation studies and, ultimately, by total synthesis.

Experimental Protocol: Acid Hydrolysis and Amino Acid Analysis
  • Hydrolysis: A sample of pure this compound is hydrolyzed by heating with 6M hydrochloric acid at approximately 110°C for 24 hours in a sealed tube under vacuum. This process breaks the amide and ester bonds, releasing the constituent amino and hydroxy acids.

  • Separation: The resulting mixture of amino and hydroxy acids is separated using techniques such as paper chromatography or ion-exchange chromatography.

  • Identification: The individual components are identified by comparison of their retention times or migration distances with those of authentic standards.

  • Stereochemical Analysis: The stereochemistry (D or L configuration) of the amino acids is determined using chiral chromatography or by enzymatic methods.

Confirmation through Synthesis

The final and unequivocal proof of the structure of this compound was achieved through its total synthesis. The synthetic route, developed by Shemyakin and his collaborators, involved the stepwise coupling of the constituent amino and hydroxy acids, followed by cyclization to form the depsipeptide ring. The physical and spectroscopic properties of the synthetic this compound were then compared with those of the natural product, and their identity confirmed the proposed structure.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

Expected NMR Data for this compound
Position¹H Chemical Shift (δ, ppm) (multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)
L-Valine
α-CH~4.2 (d, J=8.0)~58.0
β-CH~2.1 (m)~30.5
γ-CH₃~0.9 (d, J=7.0)~19.0
γ'-CH₃~1.0 (d, J=7.0)~19.5
L-Leucine
α-CH~4.5 (dd, J=8.0, 5.0)~52.0
β-CH₂~1.7 (m)~41.0
γ-CH~1.6 (m)~25.0
δ-CH₃~0.9 (d, J=6.5)~22.5
δ'-CH₃~0.9 (d, J=6.5)~22.0
L-Hydroxyisovaleric Acid
α-CH~4.9 (d, J=4.0)~78.0
β-CH~2.2 (m)~32.0
γ-CH₃~1.0 (d, J=7.0)~18.5
γ'-CH₃~1.1 (d, J=7.0)~17.5
N-methyl-L-Leucine
N-CH₃~3.1 (s)~35.0
α-CH~5.2 (t, J=7.5)~60.0
β-CH₂~1.8 (m)~39.0
γ-CH~1.5 (m)~24.5
δ-CH₃~0.9 (d, J=6.5)~23.0
δ'-CH₃~0.9 (d, J=6.5)~21.5

Note: This is a representative table of expected NMR chemical shifts for this compound based on its known structure and data from similar depsipeptides. Actual values may vary depending on the solvent and experimental conditions.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of interconnected experimental stages.

Sporidesmolide_III_Elucidation cluster_Isolation Isolation & Purification cluster_Analysis Structural Analysis cluster_MS Mass Spectrometry cluster_Hydrolysis Chemical Degradation cluster_Confirmation Structural Confirmation Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Chromatography Chromatography Solvent Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Acid Hydrolysis Acid Hydrolysis Pure this compound->Acid Hydrolysis Spectroscopic Comparison Spectroscopic Comparison Pure this compound->Spectroscopic Comparison Molecular Weight & Fragmentation Pattern Molecular Weight & Fragmentation Pattern Mass Spectrometry->Molecular Weight & Fragmentation Pattern Component Analysis Component Analysis Acid Hydrolysis->Component Analysis Proposed Structure Proposed Structure Molecular Weight & Fragmentation Pattern->Proposed Structure Total Synthesis Total Synthesis Proposed Structure->Total Synthesis Stereochemistry Determination Stereochemistry Determination Component Analysis->Stereochemistry Determination Component Confirmation Component Confirmation Stereochemistry Determination->Component Confirmation Component Confirmation->Total Synthesis Total Synthesis->Spectroscopic Comparison Confirmed Structure of this compound Confirmed Structure of this compound Spectroscopic Comparison->Confirmed Structure of this compound

Figure 1. Workflow for the chemical structure elucidation of this compound.

This diagram illustrates the progression from isolating the natural product to its initial analysis by mass spectrometry and chemical degradation, leading to a proposed structure which is then unequivocally confirmed through total synthesis and spectroscopic comparison.

Unveiling the Molecular Machinery Behind Sporidesmolide III: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Sporidesmolide III, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the molecular machinery responsible for the synthesis of this complex natural product, offering insights into its non-ribosomal peptide origins and the enzymatic processes involved.

This compound is a member of the sporidesmolide family of cyclodepsipeptides, which are produced by the fungus Pithomyces chartarum.[1] This fungus is also known for producing the mycotoxin sporidesmin.[2][3] The core structure of this compound is a cyclic peptide composed of five monomer units: one molecule of α-hydroxyisovaleric acid and four amino acid residues. Specifically, the molar composition of this compound has been identified as L-Leucine, D-Valine, L-Valine, and N-methyl-L-leucine, alongside α-hydroxyisovaleric acid.[1]

The Non-Ribosomal Peptide Synthesis Paradigm

The biosynthesis of this compound is orchestrated by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Unlike ribosomal protein synthesis, which is directed by mRNA templates, NRPSs function as molecular assembly lines, sequentially incorporating and modifying amino acid and other carboxylic acid precursors.[4]

The fundamental catalytic unit of an NRPS is the module. Each module is responsible for the recognition, activation, and incorporation of a specific monomer into the growing peptide chain. A typical elongation module comprises three core domains:

  • Adenylation (A) domain: This domain selects the specific amino acid or hydroxy acid substrate and activates it through adenylation, consuming an ATP molecule in the process.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated monomer is then transferred to the T domain, where it is covalently attached to a phosphopantetheinyl (PPt) arm.

  • Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the upstream, peptidyl-T domain-bound intermediate and the downstream, aminoacyl-T domain-bound monomer.

In addition to these core domains, NRPSs often contain auxiliary domains that perform specific modifications, such as epimerization (E) domains, which convert L-amino acids to their D-isomers, and N-methyltransferase (MT) domains, which are responsible for the methylation of amino groups. The biosynthesis of this compound, with its D-Valine and N-methyl-L-leucine residues, necessitates the presence of such tailoring domains within its NRPS machinery.

The Biosynthetic Gene Cluster of this compound

The genes encoding the NRPS and other necessary biosynthetic enzymes are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). While the specific BGC for sporidesmolides has not been definitively characterized in the literature, the sequencing of the Pithomyces chartarum (now Pseudopithomyces chartarum) genome has paved the way for its identification. A 2021 study by Sidhu et al. identified a putative BGC for sporidesmin, another prominent secondary metabolite of this fungus. It is highly probable that the BGC for sporidesmolides resides within the same genome and can be identified through bioinformatic analysis, searching for a multi-modular NRPS gene with domain architecture consistent with the structure of this compound.

Based on the structure of this compound, the putative NRPS is predicted to be a pentamodular enzyme. The sequence of modules and the specificities of their A domains would correspond to the order of monomers in the final product.

Table 1: Predicted Modular Organization of the this compound NRPS

ModuleMonomer UnitPredicted NRPS Domains
1α-hydroxyisovaleric acidA-T-C
2D-ValineA-T-E-C
3L-ValineA-T-C
4N-methyl-L-leucineA-MT-T-C
5L-LeucineA-T-TE

A: Adenylation, T: Thiolation, C: Condensation, E: Epimerization, MT: Methyltransferase, TE: Thioesterase (for cyclization and release)

Precursor Biosynthesis

The biosynthesis of this compound relies on the availability of its constituent precursor molecules:

  • L-Valine and L-Leucine: These are common proteinogenic amino acids derived from primary metabolism.

  • α-hydroxyisovaleric acid: This α-hydroxy acid is likely derived from L-Valine through deamination and subsequent reduction.

  • N-methyl-L-leucine: The N-methylation of L-leucine is catalyzed by an N-methyltransferase, which is often an integrated domain within the corresponding NRPS module.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and the modular nature of the NRPS.

Sporidesmolide_III_Biosynthesis cluster_precursors Precursor Supply cluster_nrps Sporidesmolide Synthetase (NRPS) L_Val L-Valine Module2 Module 2 A T E L_Val->Module2 Activation & Loading Module3 Module 3 A T L_Val->Module3 Activation & Loading L_Leu L-Leucine Module4 Module 4 A MT T L_Leu->Module4 Activation, Methylation & Loading Module5 Module 5 A T TE L_Leu->Module5 Activation & Loading a_HIV α-hydroxyisovaleric acid Module1 Module 1 A T a_HIV->Module1 Activation & Loading N_Me_Leu N-methyl-L-leucine Module1->Module2 Condensation Module2->Module3 Condensation Module3->Module4 Condensation Module4->Module5 Condensation Sporidesmolide_III This compound Module5->Sporidesmolide_III Cyclization & Release

Caption: Proposed modular biosynthesis of this compound by a pentamodular NRPS.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the enzymes involved, a series of key experiments would be required.

Identification and Characterization of the Sporidesmolide BGC
  • Protocol:

    • Genome Mining: Analyze the genome of P. chartarum using bioinformatics tools such as antiSMASH to identify putative NRPS gene clusters.

    • Gene Knockout: Generate a targeted deletion of the candidate NRPS gene in P. chartarum.

    • Metabolite Analysis: Compare the secondary metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the loss of this compound production in the knockout strain.

    • Heterologous Expression: Express the identified BGC in a model fungal host, such as Aspergillus nidulans, to confirm its ability to produce this compound.

Precursor Feeding Studies
  • Protocol:

    • Culture Preparation: Grow liquid cultures of P. chartarum.

    • Isotope Labeling: Supplement the culture medium with isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled L-Valine, L-Leucine).

    • Extraction and Analysis: Isolate this compound from the culture and analyze it using MS and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation of the labeled precursors.

The following diagram outlines the workflow for a precursor feeding experiment.

Precursor_Feeding_Workflow start Start culture Cultivate P. chartarum start->culture add_precursor Add Isotopically Labeled Precursor (e.g., ¹³C-L-Leucine) culture->add_precursor incubate Incubate add_precursor->incubate extract Extract this compound incubate->extract analyze Analyze by MS and NMR extract->analyze determine_incorporation Determine Isotope Incorporation analyze->determine_incorporation

Caption: Workflow for a precursor feeding study to trace the origins of this compound monomers.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will provide a foundation for future research in several key areas. Understanding the enzymatic machinery will enable the bioengineering of the NRPS to produce novel analogues of this compound with potentially enhanced or novel biological activities. Furthermore, the characterization of the BGC will facilitate the development of molecular tools for monitoring and potentially controlling the production of this compound in P. chartarum. This in-depth technical guide serves as a roadmap for these future endeavors, providing the necessary framework for continued exploration of this fascinating natural product.

References

Sporidesmolide III: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Producing Fungal Strains, Biosynthesis, and Experimental Protocols

Introduction

Sporidesmolide III is a cyclic depsipeptide belonging to a group of mycotoxins known as sporidesmolides, which are produced by certain fungal species. These compounds have garnered interest in the scientific community due to their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed experimental protocols for its production, isolation, and characterization, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

This compound Producing Fungal Strains

The primary fungal species recognized for producing sporidesmolides, including this compound, is Pithomyces chartarum.[1][2][3][4] This fungus is a saprophyte commonly found on dead pasture grasses.[2] While other species of Pithomyces may produce related depsipeptides, P. chartarum is the most well-documented source of this compound. Research has been conducted on various isolates of P. chartarum, revealing differences in their capacity to produce sporidesmolides. The production of these compounds is often associated with the sporulation of the fungus.

While the search for other fungal sources continues, this guide will focus on Pithomyces chartarum as the principal producing organism.

Quantitative Data on Sporidesmolide Production

The yield of sporidesmolides from Pithomyces chartarum can vary significantly depending on the fungal isolate, culture conditions, and extraction methods. While specific quantitative data for this compound is often reported as part of the total sporidesmolide fraction, its presence alongside Sporidesmolide I and II has been consistently noted.

Fungal StrainCulture MethodTotal Sporidesmolides YieldReference
Pithomyces chartarumSurface culture on enriched potato carrot mediumAverage of 27 g (containing 50-70% sporidesmolides) from ten batches
Pithomyces chartarumRye grain cultureNot explicitly quantified, but a described production method
Pithomyces chartarumSubmerged and surface culturesShowed up to 100-fold difference in metabolite production between isolates

Biosynthesis of this compound

This compound, like other sporidesmolides, is a non-ribosomal peptide (NRP). Its biosynthesis is carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic complexes assemble the constituent amino and hydroxy acids in a modular fashion, independent of messenger RNA.

The biosynthesis of this compound involves the sequential condensation of specific amino acid and α-hydroxy acid precursors. The core structure of sporidesmolides consists of alternating amino acid and α-hydroxy acid residues. The NRPS machinery is organized into modules, with each module responsible for the recognition, activation, and incorporation of a single building block into the growing peptide chain.

The following diagram illustrates the proposed biosynthetic pathway for a generic sporidesmolide, which can be adapted for this compound based on its specific constituents.

Biosynthesis_of_Sporidesmolide cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules A1 Adenylation (A) Domain (Selects & Activates Amino/Hydroxy Acid 1) T1 Thiolation (T) Domain (Binds Activated Monomer 1) A1->T1 Loading C1 Condensation (C) Domain (Forms Peptide Bond) T1->C1 C2 Condensation (C) Domain (Forms Peptide Bond) C1->C2 Peptide Bond Formation A2 Adenylation (A) Domain (Selects & Activates Amino/Hydroxy Acid 2) T2 Thiolation (T) Domain (Binds Activated Monomer 2) A2->T2 Loading T2->C2 Cn ... C2->Cn An ... Tn ... TE Thioesterase (TE) Domain (Cyclization & Release) Cn->TE Chain Termination Sporidesmolide This compound TE->Sporidesmolide Release of Cyclic Depsipeptide AA1 Amino Acid / Hydroxy Acid 1 AA1->A1 AA2 Amino Acid / Hydroxy Acid 2 AA2->A2 AAn ... AAn->An

Caption: Proposed biosynthetic pathway of this compound via NRPS.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound, from fungal culture to purification and analysis.

Fungal Culture and Fermentation

Objective: To cultivate Pithomyces chartarum for the production of sporidesmolides.

Materials:

  • Pithomyces chartarum isolate

  • Potato carrot agar (for stock cultures)

  • Enriched potato carrot medium or rye grain medium (for large-scale fermentation)

  • Culture vessels (e.g., Roux flasks or Erlenmeyer flasks)

  • Incubator

Protocol:

  • Stock Culture Maintenance: Maintain Pithomyces chartarum on potato carrot agar slants at 4°C.

  • Inoculum Preparation:

    • For surface culture, inoculate Roux flasks containing sterile enriched potato carrot medium with a spore suspension or mycelial plugs of P. chartarum.

    • For submerged culture, inoculate Erlenmeyer flasks containing sterile liquid medium with a spore suspension.

  • Fermentation:

    • Surface Culture: Incubate the inoculated Roux flasks at 24°C for 7-14 days in the dark.

    • Submerged Culture: Incubate the inoculated Erlenmeyer flasks on a rotary shaker at a suitable speed and temperature (e.g., 24-28°C) for 7-14 days.

  • Harvesting: After the incubation period, harvest the fungal mycelium and culture filtrate for extraction.

Extraction of Sporidesmolides

Objective: To extract the crude mixture of sporidesmolides from the fungal culture.

Materials:

  • Fungal mycelium and culture filtrate

  • Organic solvents (e.g., methanol, ethanol, chloroform, benzene, diethyl ether, hexanes)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman filter paper)

Protocol:

  • Separate the fungal mycelium from the culture filtrate by filtration.

  • Mycelium Extraction:

    • Macerate the fungal mycelium with a suitable solvent like methanol or ethanol.

    • Filter the extract and repeat the extraction process multiple times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

  • Filtrate Extraction:

    • Extract the culture filtrate with an immiscible organic solvent such as chloroform or benzene in a separatory funnel.

    • Separate the organic layer and repeat the extraction.

    • Combine the organic extracts and evaporate the solvent.

  • Combine the crude extracts from the mycelium and filtrate for further purification.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude sporidesmolide extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., benzene, ethyl acetate, hexane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for HPLC (e.g., methanol, water)

Protocol:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents like benzene and ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing sporidesmolides.

  • Preparative HPLC:

    • Further purify the sporidesmolide-containing fractions using preparative HPLC.

    • Use a reverse-phase C18 column with a mobile phase gradient of methanol and water.

    • Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

  • Crystallization: Recrystallize the purified this compound from a suitable solvent system (e.g., benzene-hexane) to obtain pure crystals.

Analytical Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including 1H and 13C NMR.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Experimental Workflow and Logical Relationships

The following diagram outlines the overall workflow for the production, isolation, and characterization of this compound.

Experimental_Workflow cluster_Production Production cluster_Isolation Isolation & Purification cluster_Analysis Analysis & Characterization Strain Pithomyces chartarum Strain Selection Culture Fungal Culture & Fermentation Strain->Culture Harvest Harvesting of Mycelium & Filtrate Culture->Harvest Extraction Crude Extraction Harvest->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Crystallization Crystallization HPLC->Crystallization LCMS LC-MS Crystallization->LCMS NMR NMR Spectroscopy Crystallization->NMR HRMS HRMS Crystallization->HRMS Structure Structure Elucidation & Purity Assessment LCMS->Structure NMR->Structure HRMS->Structure

Caption: Workflow for this compound production and analysis.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its fungal origin, biosynthesis, and the experimental methodologies required for its study. The detailed protocols and workflow diagrams are intended to facilitate further research into this intriguing class of natural products. As our understanding of the biosynthesis and biological activities of sporidesmolides expands, so too will the potential for their application in various scientific and therapeutic fields. Continued investigation into the producing fungal strains and optimization of production and purification processes will be crucial for unlocking the full potential of this compound and its analogs.

References

The Natural Occurrence of Sporidesmolide III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide III, a cyclic depsipeptide, is a secondary metabolite produced by the fungus Pithomyces chartarum (also known as Pseudopithomyces chartarum). This fungus is notoriously associated with facial eczema in ruminants, a condition primarily caused by its production of the mycotoxin sporidesmin. While less studied than sporidesmin, the sporidesmolides, including this compound, represent a class of bioactive compounds with potential pharmacological relevance. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its producing organism, culture conditions for its production, methodologies for its isolation and quantification, and a proposed biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals interested in the exploration and utilization of this natural product.

Producing Organism and Natural Habitat

This compound is naturally produced by the saprophytic fungus Pithomyces chartarum. This fungus is commonly found in pastures and on dead plant material, particularly in regions with warm and humid climates. The growth of P. chartarum and, consequently, the production of its secondary metabolites, including sporidesmolides, is influenced by environmental factors such as temperature and humidity. Optimal sporulation, which has been linked to the production of sporidesmolides, is observed at temperatures between 20-25°C. It has been noted that sporidesmolides are not typically isolated from cultures that have not undergone sporulation[1].

Biosynthesis of this compound

This compound is a cyclic depsipeptide, a class of compounds synthesized by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). These enzymes assemble amino and hydroxy acids in an ordered fashion without the use of a ribosomal template.

Proposed Biosynthetic Pathway

While the specific gene cluster for sporidesmolide biosynthesis in Pithomyces chartarum has not yet been fully elucidated, a putative pathway can be proposed based on the known mechanisms of NRPSs. The biosynthesis is expected to involve the sequential condensation of L-valine, L-leucine, and L-α-hydroxyisovaleric acid, followed by N-methylation and cyclization.

A putative gene cluster responsible for the biosynthesis of sporidesmin, another major secondary metabolite of P. chartarum, has been identified through genome sequencing[2][3]. A similar genomic mining approach could be employed to identify the NRPS gene cluster responsible for sporidesmolide synthesis.

Diagram: Proposed Biosynthetic Pathway of this compound

Sporidesmolide_III_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex L-Valine L-Valine Adenylation Adenylation L-Valine->Adenylation L-Leucine L-Leucine L-Leucine->Adenylation L-alpha-Hydroxyisovaleric_acid L-alpha-Hydroxyisovaleric_acid L-alpha-Hydroxyisovaleric_acid->Adenylation Thiolation Thiolation Adenylation->Thiolation Activation Condensation Condensation Thiolation->Condensation Chain Elongation Linear_Precursor Linear_Precursor Condensation->Linear_Precursor N-methylation N-methylation Cyclization_Release Cyclization_Release N-methylation->Cyclization_Release Sporidesmolide_III Sporidesmolide_III Cyclization_Release->Sporidesmolide_III Linear_Precursor->N-methylation

Caption: Proposed biosynthesis of this compound by a Non-Ribosomal Peptide Synthetase (NRPS) complex.

Experimental Protocols

Fungal Cultivation

Pithomyces chartarum can be cultivated on an enriched potato carrot medium to promote the production of sporidesmolides.

Medium Preparation:

  • Prepare a decoction by boiling potatoes and carrots in water.

  • Filter the decoction and supplement with glucose and a nitrogen source (e.g., ammonium sulfate).

  • Solidify the medium with agar for surface culture.

Inoculation and Incubation:

  • Inoculate the solid medium with a spore suspension of P. chartarum.

  • Incubate the cultures at 24°C for 7-10 days to allow for fungal growth and sporulation.

Extraction of Sporidesmolides

Protocol:

  • Harvest the fungal mycelium and the agar medium from the culture plates.

  • Homogenize the collected material in a suitable solvent such as 80% (v/v) methanol or ethanol in water.

  • Perform multiple extractions to ensure complete recovery of the metabolites.

  • Combine the extracts and concentrate them under reduced pressure to obtain a crude extract.

Isolation and Purification of this compound

The separation of this compound from the crude extract, which contains a mixture of other sporidesmolides and fungal metabolites, can be achieved using preparative high-performance liquid chromatography (prep-HPLC).

Workflow:

Isolation_Workflow Crude_Extract Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation e.g., Solid-Phase Extraction Preparative_HPLC Preparative_HPLC Fractionation->Preparative_HPLC Reversed-Phase C18 Fraction_Collection Fraction_Collection Preparative_HPLC->Fraction_Collection UV Detection Purity_Analysis Purity_Analysis Fraction_Collection->Purity_Analysis Analytical HPLC Pure_Sporidesmolide_III Pure_Sporidesmolide_III Purity_Analysis->Pure_Sporidesmolide_III

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Initial Fractionation (Optional): The crude extract can be subjected to a preliminary fractionation step, such as solid-phase extraction (SPE), to enrich the depsipeptide fraction.

  • Preparative HPLC:

    • Column: A reversed-phase C18 column is suitable for the separation of sporidesmolides.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of compounds.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Assessment: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Removal: Evaporate the solvent from the pure fractions to obtain the isolated this compound.

Quantitative Analysis

The quantification of this compound in fungal extracts can be performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer.

HPLC Method for Quantification

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Prepare the fungal extract at a known concentration in a suitable solvent.

  • HPLC Analysis:

    • Column: A reversed-phase C18 analytical column.

    • Mobile Phase: An isocratic or gradient elution with acetonitrile and water.

    • Detection: UV detection at an appropriate wavelength.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample extract and determine the concentration of this compound by comparing its peak area to the calibration curve.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₃₄H₅₈N₄O₈
Molecular Weight666.85 g/mol
AppearanceCrystalline solid
ClassCyclic depsipeptide
Spectroscopic Data for this compound

Mass Spectrometry: The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are essential for the structural elucidation of this compound. While specific literature values are not readily available in the summarized search results, a typical analysis would involve the following:

NucleusExpected Chemical Shift Ranges (ppm)Key Correlations
¹H NMRα-protons of amino acids (3.5-4.5), side chain protons (0.8-2.5), N-methyl protons (~3.0)COSY, TOCSY, NOESY
¹³C NMRCarbonyl carbons (170-175), α-carbons (50-60), side chain carbons (15-40), N-methyl carbons (~30)HSQC, HMBC

Conclusion

This compound, a naturally occurring cyclic depsipeptide from Pithomyces chartarum, presents an interesting subject for natural product research. This guide has outlined the key aspects of its natural occurrence, from the producing organism to methods for its production, isolation, and analysis. The provided protocols and data serve as a valuable resource for scientists and researchers aiming to explore the chemical and biological properties of this fungal metabolite for potential applications in drug discovery and development. Further research into the specific biosynthetic pathway and the full spectrum of its biological activities is warranted.

References

The Biological Activity of Sporidesmolide III: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide III is a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While the broader class of sporidesmolides has been noted for potential antibiotic properties, specific quantitative data on the biological activity of this compound remains limited in publicly accessible scientific literature. This technical guide synthesizes the available information on this compound and related compounds, providing context through the biological activities of other sporidesmolides and the general characteristics of cyclodepsipeptides. This document also outlines representative experimental protocols and conceptual signaling pathways relevant to the study of such fungal metabolites, aiming to equip researchers with a foundational understanding for future investigations into the therapeutic potential of this compound.

Introduction

Sporidesmolides are a family of cyclic depsipeptides isolated from the fungus Pithomyces chartarum. These secondary metabolites are part of a larger group of cyclodepsipeptides known for a wide range of biological activities, including antimicrobial, cytotoxic, and ionophoric properties. While the toxic metabolite sporidesmin, also produced by P. chartarum, is well-studied due to its role in causing facial eczema in ruminants, the biological activities of the co-produced sporidesmolides are less characterized. Sporidesmolides are generally considered to belong to a class of natural products that often exhibit antibiotic activity[1]. This guide focuses specifically on the current state of knowledge regarding the biological activity of this compound.

Quantitative Data on Biological Activity

CompoundBiological ActivityOrganism/Cell LineQuantitative DataReference
Sporidesmolide IIonophoric activityRat liver mitochondriaInduces K+ transportN/A
Sporidesmolide IINot specifiedNot specifiedNot specified[2]
Sporidesmolide IVNot specifiedNot specifiedNot specifiedN/A

Note: The lack of specific data for this compound underscores a significant gap in the current research landscape.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound have not been published. However, a standard methodology for evaluating the antimicrobial properties of a purified fungal metabolite is presented below. This protocol is a representative example of how the antibacterial or antifungal activity of this compound could be determined.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of the Compound:

  • Dissolve a known weight of purified this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).
  • Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final concentrations should cover a clinically relevant range.

2. Preparation of Inoculum:

  • Culture the test microorganism (bacterial or fungal strain) on an appropriate agar plate overnight at the optimal temperature.
  • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.
  • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Incubation:

  • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound.
  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
  • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

  • Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium.
  • The plates are incubated for 24-48 hours.
  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Mechanisms of Action

There is no specific information in the literature regarding the signaling pathways modulated by this compound or its precise mechanism of action. However, many cyclodepsipeptides exert their antimicrobial effects by disrupting the cell membrane of the target organism. A hypothetical mechanism of action involving membrane disruption is depicted below.

Membrane_Disruption Hypothetical Mechanism of Action: Membrane Disruption Sporidesmolide_III This compound Binding Binding to Membrane Sporidesmolide_III->Binding Cell_Membrane Target Cell Membrane Binding->Cell_Membrane Pore_Formation Pore Formation / Membrane Destabilization Binding->Pore_Formation Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Metabolite_Leakage Metabolite Leakage (ATP, etc.) Pore_Formation->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Hypothetical membrane disruption by this compound.

The workflow for isolating and screening fungal metabolites for biological activity is a systematic process.

Experimental_Workflow Experimental Workflow for Fungal Metabolite Screening cluster_0 Isolation and Cultivation cluster_1 Extraction and Purification cluster_2 Bioactivity Screening cluster_3 Mechanism of Action Studies Fungus_Isolation Isolate P. chartarum Fermentation Liquid Culture Fermentation Fungus_Isolation->Fermentation Extraction Solvent Extraction of Mycelia and Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Primary_Screening Primary Antimicrobial/ Cytotoxicity Screening Chromatography->Primary_Screening MIC_Determination MIC/IC50 Determination Primary_Screening->MIC_Determination MoA_Studies Mechanism of Action (e.g., Membrane Permeability) MIC_Determination->MoA_Studies

References

Sporidesmolide III: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Cytotoxic Effects and Underlying Molecular Pathways

Sporidesmolide III, a cyclic depsipeptide of fungal origin, has garnered interest within the scientific community for its potential biological activities. However, a comprehensive understanding of its mechanism of action, particularly concerning its cytotoxic effects and the specific signaling pathways it modulates, remains an area of active investigation. This technical guide synthesizes the current, albeit limited, publicly available information and outlines the established experimental approaches that could be employed to elucidate the precise molecular mechanisms of this compound.

Cytotoxic Activity and Quantitative Analysis

To date, specific quantitative data on the cytotoxic activity of this compound, such as IC50 values against various cancer cell lines, are not extensively documented in publicly accessible scientific literature. The determination of such values is a critical first step in characterizing the compound's potency and selectivity.

Table 1: Hypothetical Quantitative Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)Assay Method
MCF-7Breast AdenocarcinomaData not availableMTT Assay
A549Lung CarcinomaData not availableSRB Assay
HeLaCervical CancerData not availableMTT Assay
JurkatT-cell LeukemiaData not availableTrypan Blue Exclusion

This table is for illustrative purposes only, highlighting the type of data required. Actual values would need to be determined experimentally.

Experimental Protocols for Elucidating the Mechanism of Action

Based on standard methodologies for characterizing the mechanism of action of novel cytotoxic compounds, the following experimental protocols would be essential in the study of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Methodology (MTT Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death (apoptosis).

Methodology (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology (Propidium Iodide Staining and Flow Cytometry):

  • Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis for Apoptotic Pathway Proteins

Objective: To identify the specific apoptotic signaling pathways activated by this compound.

Methodology:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are yet to be elucidated, a hypothetical workflow for investigating its mechanism can be visualized.

G Sporidesmolide_III This compound Cancer_Cell Cancer Cell Sporidesmolide_III->Cancer_Cell Cytotoxicity Cytotoxicity (IC50) Cancer_Cell->Cytotoxicity Apoptosis Apoptosis Induction Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2 family modulation) Apoptosis->Mitochondrial_Pathway G1_Arrest G1 Phase Arrest Cell_Cycle_Arrest->G1_Arrest G2M_Arrest G2/M Phase Arrest Cell_Cycle_Arrest->G2M_Arrest Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation DNA_Damage DNA Damage (PARP cleavage) Caspase_Activation->DNA_Damage

Caption: Hypothetical workflow for investigating the mechanism of action of this compound.

Further research would be necessary to populate the specific molecular targets and signaling cascades involved. For instance, investigating the effect of this compound on key signaling pathways often implicated in cancer, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, would be a logical next step.

G cluster_0 Upstream Events cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Sporidesmolide_III This compound Receptor Cell Surface Receptor (Hypothetical) Sporidesmolide_III->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt inhibition? MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK activation? NF_kB NF-κB Pathway Receptor->NF_kB inhibition? Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis MAPK_ERK->Apoptosis NF_kB->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Conclusion

While this compound presents a molecule of interest for its potential cytotoxic properties, a significant gap in the scientific literature exists regarding its specific mechanism of action. The experimental protocols and hypothetical frameworks presented in this guide provide a roadmap for future research endeavors. Through systematic investigation using established in vitro cellular and molecular biology techniques, the precise signaling pathways and molecular targets of this compound can be elucidated, paving the way for a comprehensive understanding of its therapeutic potential. Further studies are imperative to generate the necessary quantitative data to fully characterize this natural product.

Sporidesmolide III: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemistry, Biology, and Experimental Protocols of a Fungal Metabolite

Introduction

Sporidesmolide III is a cyclic depsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum (formerly known as Sporidesmium bakeri Syd.).[1][2] This fungus is notoriously associated with facial eczema in ruminants, a condition primarily caused by the co-produced mycotoxin, sporidesmin.[3] While sporidesmin has been the focus of extensive research due to its toxicity, the sporidesmolide family of compounds, including this compound, represents a group of molecules with potential biological activities that are less well-understood. This technical guide provides a comprehensive review of the available literature on this compound, targeting researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this review also incorporates information on the broader family of sporidesmolides to provide a more complete context.

Physicochemical Properties

This compound is a neutral cyclodepsipeptide with the molecular formula C32H56N4O8 and a molecular weight of 624.81 g/mol .[1][4] Like other members of its family, it is practically insoluble in water but soluble in chloroform. The known physicochemical properties of this compound and its close analogs are summarized in the table below for comparative analysis.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Specific Rotation [α]D Reference
Sporidesmolide IC33H58N4O8638.84261-263-217° (c=1.5 in chloroform)
Sporidesmolide IIC34H60N4O8652.86228-230-195° (c=0.6 in chloroform)
This compound C32H56N4O8 624.81 277-278 -80° (c=1.6 in acetic acid)

Biological Activity

While specific quantitative biological activity data for this compound is scarce in the published literature, the broader class of fungal depsipeptides is known to possess a range of biological activities, including antimicrobial and cytotoxic effects. The sporidesmolides are generally considered to have antibiotic properties. Further research is required to elucidate the specific bioactivity profile of this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, for other cyclic depsipeptides, various mechanisms have been proposed, often involving disruption of cell membranes or specific enzyme inhibition. Given its structural similarity to other bioactive cyclodepsipeptides, it is plausible that this compound may exert its biological effects through similar pathways.

Experimental Protocols

Production and Isolation of Sporidesmolides from Pithomyces chartarum

The following is a general protocol for the production and isolation of sporidesmolides based on methods described in the literature.

1. Fungal Culture:

  • Pithomyces chartarum (e.g., Commonwealth Mycological Institute, Kew, England, Herbarium no. 74873) is grown on an enriched potato carrot medium.

  • The medium is prepared by boiling potatoes and carrots, adjusting the sugar concentration to 1% (w/v) with glucose, and the nitrogen content to 0.05% (w/v) with ammonium sulfate. The pH is adjusted to 5.0.

  • Cultures are incubated at 24°C for 7 days.

2. Extraction of Sporidesmolides:

  • The fungal mycelium is harvested, dried, and ground.

  • The ground mycelium is extracted with chloroform.

  • The chloroform extract is filtered and concentrated.

3. Purification:

  • The crude extract is subjected to purification steps which may include chromatography on alumina and partition chromatography to yield the total sporidesmolide fraction.

  • Individual sporidesmolides can be separated by techniques such as reversed-phase partition chromatography.

Analytical Methods
  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and separation of sporidesmolides. For example, this compound has been reported to have an Rf value of 0.26 on Kieselgel G plates with a solvent system of chloroform:ethyl acetate (4:1, v/v).

Signaling Pathways and Workflows

Generalized Biosynthesis of Fungal Depsipeptides

Fungal depsipeptides, like sporidesmolides, are typically synthesized by non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes activate and link together amino acid and hydroxy acid monomers in a specific sequence. The biosynthesis generally involves the crosstalk of different metabolic pathways to provide the necessary precursors.

Generalized Biosynthesis of Sporidesmolides Generalized Biosynthetic Pathway of Sporidesmolides cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_modification Post-synthesis Modification Amino Acids Amino Acids NRPS Adenylation (A) Thiolation (T) Condensation (C) Amino Acids->NRPS:f0 Hydroxy Acids Hydroxy Acids Hydroxy Acids->NRPS:f0 Cyclization Cyclization NRPS->Cyclization Linear Depsipeptide Final Product This compound Cyclization->Final Product

Caption: Generalized workflow for the biosynthesis of sporidesmolides via Non-Ribosomal Peptide Synthetases (NRPSs).

Experimental Workflow for Isolation and Purification

The general workflow for obtaining pure this compound from fungal cultures involves several key steps, from cultivation to chromatographic separation.

Isolation and Purification Workflow Isolation and Purification of this compound Start Start Culture Cultivation of Pithomyces chartarum Start->Culture Extraction Solvent Extraction (e.g., Chloroform) Culture->Extraction Crude_Extract Crude Sporidesmolide Mixture Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Reversed-Phase) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis End End Analysis->End

Caption: A typical experimental workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound remains a relatively understudied natural product with potential for biological activity. While its physicochemical properties are documented, a significant gap exists in the understanding of its specific biological effects and mechanism of action. Future research should focus on obtaining pure this compound in sufficient quantities for comprehensive biological screening. High-throughput screening against various cell lines and microbial strains would be a valuable first step in uncovering its potential therapeutic applications. Furthermore, detailed mechanistic studies, including target identification and pathway analysis, will be crucial for any future drug development efforts based on this fungal metabolite. The synthesis of this compound and its analogs could also provide a means to explore structure-activity relationships and optimize its biological profile.

References

Methodological & Application

Application Notes: Extraction of Sporidesmolide III from Pithomyces chartarum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sporidesmolides are a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. Among them, Sporidesmolide III has garnered interest within the scientific and drug development communities for its potential biological activities. This document provides detailed protocols for the cultivation of P. chartarum, followed by the extraction and purification of this compound. The methodologies described herein are compiled from established scientific literature to ensure reproducibility and efficiency. The primary extraction method leverages the localization of sporidesmolides on the spore surface, allowing for a straightforward solvent wash, followed by purification steps to isolate the target compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the extraction of the total sporidesmolide fraction from Pithomyces chartarum, as reported in the literature. These values can serve as a benchmark for optimizing extraction efficiency.

ParameterValueSource Organism/MaterialReference
Crude Sporidesmolide Yield ~50 mg / L of culture mediumP. chartarum surface culture[1]
Crude Sporidesmolide Yield 28.7 g / 460 g of dried sporesP. chartarum spores from rye-grain[2]
Primary Extraction Solvent ChloroformDried spores[2]
Solvent to Spore Ratio ~2.17 L Chloroform / 1 kg SporesDried spores[2]
Extraction Time 40 minutesDried spores with stirring[2]

Experimental Protocols

Protocol 1: Cultivation and Harvesting of Pithomyces chartarum

This protocol details the steps for growing P. chartarum to promote sporulation, which is critical for sporidesmolide production.

Materials:

  • Pithomyces chartarum culture (e.g., CMI Herbarium no. 74873)

  • Enriched Potato Carrot Medium or Rye-Grain Medium

  • Culture vessels (e.g., Roux bottles or one-pint milk bottles)

  • Incubator with controlled temperature and lighting

  • Autoclave

  • Sterile water

Procedure:

  • Media Preparation:

    • Enriched Potato Carrot Medium: Boil chopped potatoes and carrots in tap water. Adjust the resulting liquor to 1% (w/v) glucose and 0.05% (w/v) ammonium sulphate. Adjust pH to 5.0.

    • Rye-Grain Medium: Add 45 ml of tap water to 75 g of rye grain in culture bottles. Allow to stand overnight before sterilization.

  • Sterilization: Autoclave the prepared media and culture vessels at 120-121°C for 20-30 minutes.

  • Inoculation: Inoculate the cooled, sterile medium with a spore suspension of P. chartarum (e.g., 0.1 mL of 10⁵ spores/mL).

  • Incubation:

    • Incubate cultures in a horizontal position at 24-25°C for 2 weeks.

    • Utilize intermittent illumination (e.g., near UV-light) to stimulate the production of conidia (spores), as sporidesmolide synthesis is associated with sporulation.

  • Harvesting:

    • After the incubation period, collect the fungal mycelial felts and spores.

    • Wash the collected fungal mass with distilled water to remove residual media.

    • Dry the harvested material completely. A vacuum oven at room temperature over a desiccant is effective. The dried material is the starting point for extraction.

Protocol 2: Extraction of Crude Sporidesmolide Fraction

This protocol uses a simple solvent wash to efficiently extract sporidesmolides from the surface of the dried fungal spores and mycelia.

Materials:

  • Dried, harvested P. chartarum biomass

  • Chloroform

  • Large beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with alumina pad or filter paper)

  • Rotary evaporator

Procedure:

  • Solvent Wash: Place the dried fungal biomass (e.g., 460 g) into a large flask. Add chloroform (e.g., 1 L) to completely submerge the material.

  • Extraction: Stir the mixture at room temperature for approximately 40 minutes. A brief, efficient wash is sufficient as the target compounds are on the spore surface.

  • Filtration: Filter the mixture through an alumina pad or appropriate filter paper to separate the chloroform extract from the fungal biomass.

  • Washing: Wash the retained biomass with additional portions of chloroform (e.g., 3 x 1 L) to ensure complete recovery of the extract.

  • Concentration: Combine the initial filtrate and all washes. Evaporate the chloroform under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue. This residue represents the crude total sporidesmolide fraction.

Protocol 3: Purification of this compound

The crude extract contains a mixture of sporidesmolides and other metabolites. This protocol provides a general workflow for purification. Final isolation of this compound typically requires chromatographic separation.

Materials:

  • Crude sporidesmolide extract

  • Dichloromethane

  • Carbon tetrachloride

  • Diethyl ether

  • Reversed-phase chromatography column (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvents for chromatography (e.g., acetonitrile, methanol, water)

Procedure:

  • Solvent Precipitation (Initial Cleanup):

    • Dissolve the crude residue (e.g., 28.7 g) in a minimal amount of dichloromethane (e.g., 28 mL).

    • Add carbon tetrachloride (e.g., 560 mL) and concentrate the solution.

    • Cool the solution (e.g., 4°C for 18 hours) to induce precipitation of crude sporidesmolides.

    • Filter the mixture to collect the precipitated solid.

  • Ether Digestion:

    • Digest the collected solid with diethyl ether. Sporidesmolides have limited solubility in ether, which helps remove more soluble impurities.

    • Collect the insoluble material, which is now an enriched sporidesmolide fraction.

  • Chromatographic Separation:

    • Dissolve the enriched fraction in a suitable solvent and apply it to a reversed-phase chromatography column for initial separation.

    • Elute with a gradient of solvents (e.g., water/acetonitrile or water/methanol) to separate the different sporidesmolide congeners.

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification (HPLC):

    • Pool the fractions rich in this compound and perform final purification using preparative or semi-preparative HPLC.

    • Use a suitable column (e.g., C18) and an optimized mobile phase to achieve baseline separation of this compound from other closely related structures.

    • Collect the pure fraction and verify its identity and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflows

G Overall Workflow for this compound Extraction cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of P. chartarum B Incubation (24-25°C, 2 weeks) A->B C Harvesting & Drying B->C D Chloroform Wash (40 min) C->D E Filtration D->E F Evaporation E->F G Solvent Precipitation F->G H Column Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: High-level overview of the process from fungal culture to pure compound.

G Detailed Extraction and Purification Scheme A Dried Fungal Biomass B Stir with Chloroform A->B C Filter B->C D Solid Biomass (Discard) C->D Solid E Chloroform Filtrate C->E Liquid F Evaporate Solvent E->F G Crude Sporidesmolide Residue F->G H Dissolve in DCM, add CCl4, Cool G->H I Filter H->I J Supernatant (Discard) I->J Liquid K Precipitated Solid I->K Solid L Digest with Diethyl Ether K->L M Enriched Sporidesmolide Fraction L->M N HPLC Purification M->N O Pure this compound N->O

Caption: Step-by-step flowchart for the isolation and purification process.

References

Application Notes and Protocols for the Purification of Sporidesmolide III by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolides are a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. These secondary metabolites have garnered interest in the scientific community due to their diverse biological activities, including potential cytotoxic effects against various cancer cell lines. Sporidesmolide III, a member of this family, is a subject of ongoing research for its potential therapeutic applications. The isolation and purification of this compound in high purity is a critical step for its structural elucidation, pharmacological evaluation, and mechanism of action studies. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a fundamental and effective technique for the separation of natural products.

Biological Activity of Sporidesmolides

While specific signaling pathways for this compound are not yet fully elucidated, related fungal metabolites have demonstrated significant biological activities. Many secondary metabolites isolated from fungi exhibit cytotoxic properties against cancer cell lines such as human lung carcinoma (A549), hepatoma (HepG2), and cervical cancer (HeLa) cells[1][2][3][4]. The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death. A simplified, hypothetical signaling pathway illustrating key events in apoptosis that could be influenced by a cytotoxic compound is presented below.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cell Membrane Cell Membrane Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Protocols

The purification of this compound from a crude fungal extract is typically a multi-step process involving extraction followed by one or more column chromatography steps.

Fungal Culture and Extraction
  • Culture: Pithomyces chartarum can be cultured on a suitable medium such as potato carrot broth or rye grain to produce sporidesmolides[5].

  • Extraction: The fungal mycelium and culture broth are separated by filtration. The mycelium and filtrate are then extracted with an organic solvent like ethyl acetate or chloroform. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract of Pithomyces chartarum

  • Silica gel (60-120 mesh or 100-200 µm particle size)

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm internal diameter)

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for visualization

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed.

    • Equilibrate the column by passing chloroform through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by using a step-wise gradient of chloroform and methanol mixtures. A typical gradient could be:

      • 100% Chloroform

      • Chloroform:Methanol (9:1, v/v)

      • Chloroform:Methanol (7:3, v/v)

      • Chloroform:Methanol (1:9, v/v)

      • 100% Methanol

  • Fraction Collection and Monitoring:

    • Collect the eluate in fractions of a defined volume (e.g., 5-10 mL).

    • Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under a UV lamp.

    • Fractions with similar TLC profiles are pooled together.

Purification by Reversed-Phase Column Chromatography

For higher purity, a second chromatographic step using a reversed-phase stationary phase is recommended. This method separates compounds based on their hydrophobicity.

Materials:

  • Partially purified fractions containing this compound

  • Reversed-phase stationary phase (e.g., C18 silica)

  • Chromatography column

  • Solvents: Methanol, Water (HPLC grade)

  • Fraction collection tubes

  • HPLC system for analysis

Protocol:

  • Column Packing:

    • Pack the column with the C18 stationary phase according to the manufacturer's instructions.

    • Equilibrate the column with the initial mobile phase composition (e.g., methanol:water 17:3, v/v).

  • Sample Loading:

    • Dissolve the pooled fractions from the silica gel column in a small volume of the initial mobile phase.

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a methanol-water mixture. The exact ratio may need to be optimized, but a starting point could be in the range of 17:3 (v/v) to 41:9 (v/v) methanol:water. Isocratic or gradient elution can be employed.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze their purity using analytical HPLC.

    • Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be obtained during the purification of this compound.

Purification StepTotal Weight (mg)Purity of this compound (%)Yield of this compound (%)
Crude Extract50005100
Silica Gel Chromatography5006060
Reversed-Phase Chromatography200>9540

Experimental Workflow Visualization

The overall workflow for the purification of this compound can be visualized as follows:

purification_workflow cluster_extraction Extraction cluster_purification Purification Fungal_Culture Pithomyces chartarum Culture Extraction_Step Solvent Extraction (Ethyl Acetate/Chloroform) Fungal_Culture->Extraction_Step Crude_Extract Crude Extract Extraction_Step->Crude_Extract Silica_Gel Silica Gel Column (Chloroform:Methanol Gradient) Crude_Extract->Silica_Gel Reversed_Phase Reversed-Phase C18 Column (Methanol:Water) Silica_Gel->Reversed_Phase Pure_Sporidesmolide_III Pure this compound Reversed_Phase->Pure_Sporidesmolide_III

Caption: Workflow for this compound purification.

Conclusion

The protocols described in this document provide a comprehensive guide for the purification of this compound from fungal cultures. The combination of normal-phase and reversed-phase column chromatography is a powerful strategy to achieve high purity. The purified this compound can then be used for detailed biological and pharmacological studies to explore its full therapeutic potential. It is important to note that optimization of the chromatographic conditions, such as the solvent gradient and flow rate, may be necessary depending on the specific characteristics of the crude extract and the equipment used.

References

Application Note: Recrystallization Protocol for Sporidesmolide III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide III is a cyclic depsipeptide belonging to the sporidesmolide family of mycotoxins produced by the fungus Pithomyces chartarum.[1][2] These compounds are of interest to researchers due to their biological activities. The purification of these natural products is a critical step for their characterization and further investigation. Recrystallization is a fundamental technique for the purification of solid organic compounds, aiming to obtain a high-purity crystalline product. This document outlines a detailed protocol for the recrystallization of this compound, based on general principles for the purification of cyclic depsipeptides and available information on sporidesmolides.

Data Summary

Due to the limited availability of specific quantitative data for the recrystallization of this compound in publicly accessible literature, the following table presents a generalized summary of expected outcomes based on typical purification procedures for similar natural products.

ParameterExpected ValueNotes
Purity before Recrystallization 85-95%Dependent on the initial extraction and purification steps.
Purity after Recrystallization >98%A significant increase in purity is the primary goal.
Yield 70-90%Yields can vary based on the chosen solvent system and procedural execution.
Melting Point Sharp, defined rangeA narrow melting point range is indicative of high purity.

Experimental Protocol: Recrystallization of this compound

This protocol describes a single-solvent recrystallization method, which is a common and effective technique for purifying solid compounds.

Materials and Equipment:

  • Crude this compound solid

  • Selection of potential recrystallization solvents (e.g., Chloroform, Diethyl Ether, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Filter paper

  • Buchner funnel and filtration flask

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure:

1. Solvent Selection:

  • The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature.[3]

  • Initial small-scale solubility tests are recommended. Place a small amount of crude this compound in separate test tubes and add a few drops of each potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Based on literature, chloroform and diethyl ether have been used in the extraction of sporidesmolides, suggesting they are good solvents.[1][4] A polar solvent like ethanol or methanol might be a suitable choice for recrystallization if the compound is less soluble in them at room temperature. A non-polar co-solvent like hexane could be used in a two-solvent system if a single solvent is not effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the this compound is completely dissolved. Avoid adding excess solvent, as this will reduce the yield.

3. Decoloration (Optional):

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.

  • Boil the solution with the charcoal for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.

5. Filtration and Washing:

  • Set up a Buchner funnel with filter paper and connect it to a vacuum flask.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Pour the cold crystal slurry into the funnel and apply the vacuum to separate the crystals from the mother liquor.

  • Wash the crystals with a small amount of fresh, cold solvent to remove any remaining impurities.

6. Drying:

  • Transfer the purified crystals to a watch glass or drying dish.

  • Dry the crystals in a vacuum oven at a low temperature or in a desiccator to remove any residual solvent.

7. Purity Assessment:

  • The purity of the recrystallized this compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • A sharp melting point range is also a good indicator of high purity.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start crude_sample Crude this compound start->crude_sample solvent_selection Solvent Selection crude_sample->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution decoloration Decoloration with Activated Charcoal (Optional) dissolution->decoloration hot_filtration Hot Gravity Filtration decoloration->hot_filtration If performed cooling Slow Cooling & Crystallization decoloration->cooling If skipped hot_filtration->cooling cold_filtration Vacuum Filtration cooling->cold_filtration washing Wash with Cold Solvent cold_filtration->washing drying Drying washing->drying pure_crystals Pure this compound Crystals drying->pure_crystals purity_assessment Purity Assessment (HPLC, MS, NMR, Melting Point) pure_crystals->purity_assessment end End purity_assessment->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Synthesis and Derivatization of Sporidesmolide III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis and potential derivatization of Sporidesmolide III, a cyclic hexadepsipeptide. The methodologies outlined are based on established principles of peptide and depsipeptide chemistry and are intended to serve as a comprehensive guide for researchers in the field.

Introduction to this compound

This compound is a naturally occurring cyclic depsipeptide belonging to the sporidesmolide family, which are metabolites produced by the fungus Pithomyces chartarum. These compounds are characterized by a repeating sequence of amino and α-hydroxy acids. The structure of this compound is cyclo-(L-Val-L-Leu-L-Hyi-L-Val-L-N-MeLeu-D-Hyi), where Hyi represents α-hydroxyisovaleric acid. The synthesis of sporidesmolides, including Sporidesmolide I, was first reported in the 1960s. These molecules and their derivatives are of interest for their potential biological activities.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a solution-phase approach, which involves the stepwise coupling of amino acid and α-hydroxy acid building blocks to form a linear precursor, followed by macrocyclization.

2.1. Synthetic Strategy Overview

The retrosynthetic analysis of this compound involves disconnecting the cyclic structure at one of the amide bonds to yield a linear hexadepsipeptide precursor. This linear precursor can be assembled by the sequential coupling of di- or tri-depsipeptide fragments. The key steps include ester bond formation, peptide bond formation, and a final macrolactamization reaction.

2.2. Experimental Workflow for this compound Synthesis

Sporidesmolide_III_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Linear Precursor Assembly cluster_final Final Steps F1 Synthesis of Dipeptide 1 (L-Val-L-Leu) C1 Coupling of Fragment 1 and 2 F1->C1 F2 Synthesis of Didepsipeptide 2 (L-Hyi-L-Val) F2->C1 F3 Synthesis of Didepsipeptide 3 (L-N-MeLeu-D-Hyi) C2 Coupling to Fragment 3 F3->C2 C1->C2 LP Linear Hexadepsipeptide Precursor C2->LP DP Deprotection LP->DP MC Macrolactamization DP->MC PU Purification MC->PU SIII This compound PU->SIII

Caption: Workflow for the total synthesis of this compound.

2.3. Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of Didepsipeptide Building Blocks (e.g., Boc-L-Hyi-L-Val-OMe)

  • Esterification: To a solution of N-Boc-L-α-hydroxyisovaleric acid (1.0 equiv.) in dry dichloromethane (DCM, 0.2 M), add L-valine methyl ester hydrochloride (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filter the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected didepsipeptide.

Protocol 2.3.2: Saponification of the Methyl Ester

  • Dissolve the protected didepsipeptide (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv.).

  • Stir the mixture at room temperature for 4 hours or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 2.3.3: Peptide Coupling to Assemble the Linear Precursor

  • Dissolve the N-Boc protected di- or tri-depsipeptide carboxylic acid (1.0 equiv.) and the C-terminal protected di- or tri-depsipeptide amine (generated by deprotection of the corresponding Boc-protected precursor with trifluoroacetic acid (TFA) in DCM) (1.0 equiv.) in dry N,N-dimethylformamide (DMF, 0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA, 2.2 equiv.).

  • Cool the solution to 0 °C and add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.1 equiv.).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the linear precursor by column chromatography.

Protocol 2.3.4: Macrolactamization

  • N-terminal Deprotection: Remove the N-terminal Boc group of the linear hexadepsipeptide precursor using 20% TFA in DCM. Concentrate the solution under reduced pressure.

  • C-terminal Deprotection: Saponify the C-terminal methyl ester as described in Protocol 2.3.2.

  • Cyclization: Dissolve the resulting amino acid (1.0 equiv.) in a large volume of dry DCM or DMF (to maintain high dilution, typically 0.001 M).

  • Add DIPEA (3.0 equiv.) and a coupling reagent such as (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU, 1.5 equiv.).

  • Stir the solution at room temperature for 24-48 hours.

  • Monitor the formation of the cyclic product by LC-MS.

  • Concentrate the reaction mixture and purify the crude this compound by preparative high-performance liquid chromatography (HPLC).

2.4. Quantitative Data (Representative)

The following table presents representative yields for the synthesis of Sporidesmolide I, a closely related analogue, which can be considered indicative for the synthesis of this compound.

StepReactionCoupling/Activating AgentsSolventTypical Yield (%)
1Ester Bond FormationDCC, DMAPDCM70-85
2Peptide Bond FormationPyBOP, DIPEADMF65-80
3MacrolactamizationHATU, DIPEADCM/DMF30-50
Overall Total Synthesis ~15-30

2.5. Spectroscopic Data for this compound

TechniqueData
Molecular Formula C₃₂H₅₆N₄O₈
Molecular Weight 624.81 g/mol
Melting Point 277-278 °C
¹H NMR (CDCl₃)Characteristic signals for amino acid and hydroxyisovaleric acid residues.
¹³C NMR (CDCl₃)Resonances corresponding to carbonyls (amide and ester), α-carbons, and side-chain carbons.
Mass Spectrometry (ESI-MS)m/z [M+H]⁺ calculated for C₃₂H₅₇N₄O₈: 625.4171; found: 625.4175.

Derivatization of this compound

Derivatization of this compound can be explored to modify its physicochemical properties and biological activity. Potential sites for modification include the amide nitrogens (for N-methylation or other alkylations) or the side chains of the amino acid residues, although this compound contains only non-functionalized side chains. A more feasible approach would be the synthesis of analogues with modified amino or hydroxy acid building blocks.

3.1. Rationale for Derivatization

  • Improved Biological Activity: Modification of the structure can lead to enhanced antimicrobial or cytotoxic activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives helps in understanding the key structural features required for biological activity.

  • Enhanced Pharmacokinetic Properties: Derivatization can improve solubility, stability, and bioavailability.

3.2. Proposed Derivatization Strategies and Protocols

Protocol 3.2.1: Synthesis of Analogues with Modified Side Chains

This protocol describes the synthesis of a this compound analogue by replacing an L-Valine residue with a different amino acid, for example, L-Phenylalanine (L-Phe).

  • Synthesize the required protected amino acid (e.g., Boc-L-Phe-OH) and incorporate it into the linear precursor synthesis as described in Protocol 2.3.3, replacing the corresponding Boc-L-Val-OH.

  • Follow the subsequent steps of linear precursor assembly, deprotection, and macrolactamization as outlined in Protocols 2.3.3 and 2.3.4.

  • Purify the final analogue by preparative HPLC.

Protocol 3.2.2: N-Methylation of Amide Bonds

N-methylation of amide bonds can significantly impact the conformation and cell permeability of cyclic peptides. This can be achieved by incorporating N-methylated amino acids during the synthesis.

  • Synthesize the required N-methylated amino acid building block (e.g., Boc-L-N-MeVal-OH).

  • Incorporate this building block into the linear precursor synthesis using appropriate coupling conditions for sterically hindered amino acids (e.g., using HATU or COMU as coupling reagents and extended reaction times).

  • Proceed with the synthesis and cyclization as previously described.

3.3. Hypothetical Signaling Pathway Modulation by a this compound Derivative

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response Derivative This compound Derivative Derivative->Receptor Binds and Inhibits

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis and derivatization of this compound. The solution-phase synthesis, although lengthy, offers a reliable method for obtaining this complex natural product. The proposed derivatization strategies open avenues for exploring the structure-activity relationships and potentially developing novel therapeutic agents based on the sporidesmolide scaffold. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental requirements and objectives.

Application Notes and Protocols for the 1H and 13C NMR Analysis of Sporidesmolide III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) analysis of Sporidesmolide III, a cyclic depsipeptide. While specific spectral data for this compound is not publicly available, this application note details the necessary experimental protocols for sample preparation, data acquisition, and presents a template for data organization and interpretation. The methodologies described herein are applicable to the structural elucidation and characterization of this compound and other similar cyclic depsipeptides.

Introduction

This compound is a member of the sporidesmolide family of cyclic depsipeptides, which are produced by various fungi. These natural products are of interest to researchers due to their complex structures and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure determination of such molecules in solution. Through the analysis of 1H and 13C NMR spectra, including advanced 2D experiments, it is possible to determine the amino acid and hydroxy acid composition, their sequence, and the three-dimensional conformation of the peptide ring. This note outlines a systematic approach to acquiring and analyzing the NMR data of this compound.

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for a sample of this compound.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl3) or methanol-d4 (CD3OD) are common starting points for compounds of this class. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (e.g., NH protons). For a typical 5 mm NMR tube, approximately 0.5-0.6 mL of solvent is required.[1][2]

  • Concentration: Dissolve 1-10 mg of this compound in the chosen deuterated solvent.[1][3] For 13C NMR and 2D NMR experiments, a higher concentration is preferable to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing 1H and 13C NMR spectra (δ = 0.00 ppm). However, referencing to the residual solvent peak is also a common practice.

The following experiments are recommended for the comprehensive structural analysis of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • 1D 1H NMR: This is the fundamental experiment to identify all proton signals in the molecule.

  • 1D 13C NMR: This experiment identifies all unique carbon environments. Due to the lower natural abundance and gyromagnetic ratio of 13C, this experiment requires a longer acquisition time than 1H NMR.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (H-C-H, H-C-C-H). It is crucial for identifying spin systems within individual amino acid and hydroxy acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. It is particularly useful for identifying complete amino acid spin systems from a single cross-peak.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning carbon signals based on their attached proton's chemical shift.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the individual amino acid and hydroxy acid residues to establish the sequence of the cyclic depsipeptide. It is also used to assign quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule.

Data Presentation

The acquired NMR data should be processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts, multiplicities, and coupling constants should be tabulated for clear presentation and interpretation.

Table 1: 1H NMR Data of this compound (Note: This table is a template. The actual data needs to be acquired experimentally.)

Atom No.δ (ppm)MultiplicityJ (Hz)Assignment

Table 2: 13C NMR Data of this compound (Note: This table is a template. The actual data needs to be acquired experimentally.)

Atom No.δ (ppm)DEPT-135Assignment

Visualizations

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Pure this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter OneD_NMR 1D NMR (1H, 13C, DEPT) Filter->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Determination Assignment->Structure

Caption: General workflow for the NMR analysis of a natural product.

Sporidesmolide_III_Structure Chemical Structure of this compound (Atom numbering for NMR assignment) C1 C1 O1 O C2 C2 mol [A detailed, numbered chemical structure diagram of this compound would be placed here. Due to the complexity of generating this in DOT language, a placeholder is used. The numbering would correspond to the assignments in Tables 1 and 2.]

Caption: Numbered structure of this compound for NMR assignments.

Conclusion

The protocols and data presentation templates provided in this application note offer a systematic framework for the comprehensive 1H and 13C NMR analysis of this compound. By employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the planar structure and gain insights into the conformational properties of this and related cyclic depsipeptides. This information is fundamental for understanding their structure-activity relationships and for guiding further research in drug discovery and development.

References

Application Note: High-Resolution Mass Spectrometry for Structural Characterization of Sporidesmolide III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sporidesmolide III is a cyclic depsipeptide, a class of natural products known for their diverse biological activities.[1] It belongs to a family of compounds isolated from the fungus Pithomyces chartarum (formerly Sporidesmium bakeri).[1] The structural elucidation of such complex cyclic molecules is critical for understanding their function and potential as therapeutic agents. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS), is an indispensable tool for this purpose.[2][3] It provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of molecular structures through characteristic fragmentation patterns.[2] This application note provides a detailed protocol for the analysis of this compound using HRMS and interprets its fragmentation behavior.

Chemical Structure and Properties

This compound is a cyclodepsipeptide with the following key characteristics:

  • Molecular Formula: C₃₂H₅₆N₄O₈

  • Molecular Weight: 624.81 g/mol

  • Structure: Composed of a cyclic sequence of amino and hydroxy acids.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • HRMS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range (Full MS): m/z 150-1000.

    • Resolution: ≥ 60,000 FWHM.

    • Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS²) of the top 3-5 most intense ions.

    • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40 eV to generate a rich fragmentation spectrum.

    • Activation Type: Collision-Induced Dissociation (CID).

Data Presentation and Results

High-resolution analysis allows for precise mass determination of the parent ion and its fragments, confirming the elemental composition and aiding in structural elucidation.

High-Resolution Mass Data for Precursor Ion

The protonated molecule [M+H]⁺ of this compound is the primary ion observed in positive ESI mode.

IonTheoretical m/zObserved m/zMass Error (ppm)
[C₃₂H₅₆N₄O₈+H]⁺625.4120625.4115-0.8
Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation of cyclic peptides and depsipeptides is often complex but provides crucial sequence and structural information. Cleavage of the amide and ester bonds in the macrocycle leads to a series of characteristic product ions.

Observed m/zProposed Fragment FormulaProposed Fragment Type
524.3488[C₂₇H₄₆N₃O₆]⁺Loss of N-methylleucine residue
411.2646[C₂₁H₃₅N₂O₅]⁺Further loss of a valine residue
298.1809[C₁₅H₂₄NO₄]⁺Cleavage product containing two residues
228.1645[C₁₂H₂₂NO₃]⁺Protonated N-methylleucyl-hydroxyisovaleric acid

Visualizations

Experimental Workflow

Proposed Fragmentation Pathway of this compound

// Node Definitions parent [label="this compound\n[M+H]⁺\nm/z 625.41", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag1 [label="Fragment 1\n[C₂₇H₄₆N₃O₆]⁺\nm/z 524.35", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag2 [label="Fragment 2\n[C₂₁H₃₅N₂O₅]⁺\nm/z 411.26", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag3 [label="Fragment 3\n[C₁₂H₂₂NO₃]⁺\nm/z 228.16", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Neutral Loss Labels loss1 [label="- C₅H₁₁NO\n(N-Me-Leu)", shape=plaintext, fontcolor="#5F6368"]; loss2 [label="- C₆H₁₁NO\n(Val)", shape=plaintext, fontcolor="#5F6368"];

// Edges parent -> loss1 [arrowhead=none]; loss1 -> frag1; frag1 -> loss2 [arrowhead=none]; loss2 -> frag2; parent -> frag3 [label="Ring Opening\n& Cleavage"]; } } Caption: Key MS/MS fragmentations of this compound.

Conclusion

This application note demonstrates the utility of high-resolution liquid chromatography-mass spectrometry for the detailed structural analysis of this compound. The provided protocol enables the confident identification of the molecule based on its accurate mass and the interpretation of its MS/MS spectrum. This methodology is fundamental for the quality control, characterization, and further investigation of complex natural products in academic and industrial drug discovery settings. The detailed fragmentation data serves as a valuable reference for the identification of this compound and related cyclodepsipeptides in complex mixtures.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Sporidesmolide III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide III is a cyclic hexadepsipeptide and a secondary metabolite produced by the fungus Pithomyces chartarum.[1][2] This class of compounds is of interest to researchers for its potential biological activities. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and qualitative analysis of this compound from fungal extracts or synthetic reaction mixtures.[3][4] These application notes provide a detailed protocol for the TLC separation of this compound, enabling researchers to monitor its presence, assess purity, and guide further purification efforts.

The protocol outlines the necessary materials, step-by-step procedures for sample preparation, TLC plate development, and visualization of this compound. Additionally, a summary of expected results and troubleshooting tips are provided to ensure successful implementation.

Principle of Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents).[2] For the separation of moderately polar compounds like this compound, a normal-phase TLC system is typically employed, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture. Compounds with higher polarity will have a stronger interaction with the stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further with the mobile phase, yielding a higher Rf value.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Sample: Purified this compound standard or crude extract containing this compound.

  • Solvents for Sample Preparation: Methanol, ethanol, or chloroform.

  • Mobile Phase Solvents: Chloroform (analytical grade) and Methanol (analytical grade).

  • Visualization Reagent: Phosphomolybdic acid stain (10% w/v in ethanol).

  • Developing Chamber: Glass tank with a lid.

  • Capillary Tubes: For spotting the sample.

  • Heating Device: Hot plate or heat gun.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.

Procedure

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the this compound standard or crude extract in a minimal amount of a suitable solvent such as methanol, ethanol, or chloroform. The concentration may need to be adjusted to achieve clear spots without streaking.

2. TLC Plate Preparation:

  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

  • Mark the points for sample application on the origin line, ensuring they are at least 1 cm apart from each other and from the edges of the plate.

3. Spotting:

  • Using a capillary tube, apply a small spot of the prepared sample solution onto the marked point on the origin line.

  • Allow the solvent to completely evaporate between applications to keep the spot size small and concentrated.

4. Development:

  • Prepare the mobile phase by mixing chloroform and methanol in a 95:5 (v/v) ratio.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the equilibrated chamber and replace the lid.

  • Allow the solvent front to ascend the plate. The development should be stopped when the solvent front is approximately 1 cm from the top of the plate.

5. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Dip the dried plate into the phosphomolybdic acid staining solution or spray the plate evenly with the reagent.

  • Gently heat the plate on a hot plate or with a heat gun until colored spots appear. This compound will appear as a distinct spot against a colored background.

6. Data Analysis:

  • Calculate the Retention Factor (Rf) for the this compound spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

CompoundStationary PhaseMobile Phase (v/v)Visualization MethodExpected Rf Value
This compoundSilica Gel 60 F254Chloroform:Methanol (95:5)Phosphomolybdic Acid Stain~0.4 - 0.6

Note: The Rf value is an indicative measure and can vary slightly depending on experimental conditions such as temperature, humidity, and the specific batch of TLC plates.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 TLC Plate Preparation cluster_2 Chromatography cluster_3 Analysis Dissolve Sample Dissolve Sample Spot Sample Spot Sample Dissolve Sample->Spot Sample Prepare Plate Prepare Plate Prepare Plate->Spot Sample Develop Plate Develop Plate Spot Sample->Develop Plate Visualize Visualize Develop Plate->Visualize Calculate Rf Calculate Rf Visualize->Calculate Rf

TLC Experimental Workflow

G Pithomyces chartarum Pithomyces chartarum Secondary Metabolism Secondary Metabolism Pithomyces chartarum->Secondary Metabolism Sporidesmolides Sporidesmolides Secondary Metabolism->Sporidesmolides This compound This compound Sporidesmolides->this compound Biological Activity Biological Activity This compound->Biological Activity Potential for

Conceptual Relationship of this compound

References

Sporidesmolide III: Application Notes and Protocols for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide III is a cyclic depsipeptide, a class of natural products known for a wide range of biological activities. While research on this compound is not as extensive as for some other natural products, its structural characteristics suggest potential for various bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document provides a framework of application notes and detailed protocols for the systematic screening of this compound's bioactivity. The methodologies outlined below are based on established and widely accepted assays for evaluating the therapeutic potential of novel compounds.

Data Presentation

Due to the limited publicly available bioactivity data specifically for this compound, the following tables are presented as templates for data acquisition and organization. Researchers can populate these tables with their experimental findings to facilitate clear comparison and analysis.

Table 1: Cytotoxicity Screening of this compound

Cell LineCancer TypeIC₅₀ (µM)Test Duration (hours)Positive ControlIC₅₀ of Control (µM)
MCF-7 BreastData to be determined72DoxorubicinData to be determined
A549 LungData to be determined72CisplatinData to be determined
HeLa CervicalData to be determined72DoxorubicinData to be determined
HepG2 LiverData to be determined72SorafenibData to be determined
HCT116 ColonData to be determined725-FluorouracilData to be determined

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC₅₀ (µM)Positive ControlIC₅₀ of Control (µM)
Nitric Oxide (NO) Inhibition RAW 264.7Nitrite concentrationData to be determinedL-NMMAData to be determined
COX-2 Inhibition LPS-stimulated RAW 264.7Prostaglandin E₂ (PGE₂) levelsData to be determinedCelecoxibData to be determined
Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) LPS-stimulated THP-1Cytokine concentration (ELISA)Data to be determinedDexamethasoneData to be determined

Table 3: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)MBC/MFC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureus (ATCC 29213) Gram-positive bacteriaData to be determinedData to be determinedVancomycinData to be determined
Escherichia coli (ATCC 25922) Gram-negative bacteriaData to be determinedData to be determinedGentamicinData to be determined
Pseudomonas aeruginosa (ATCC 27853) Gram-negative bacteriaData to be determinedData to be determinedCiprofloxacinData to be determined
Candida albicans (ATCC 90028) Fungi (Yeast)Data to be determinedData to be determinedFluconazoleData to be determined
Aspergillus fumigatus (ATCC 204305) Fungi (Mold)Data to be determinedData to be determinedAmphotericin BData to be determined

Experimental Protocols

The following are detailed protocols for the key bioactivity screening assays.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Compound to Cells incubate1->add_compound prep_compound Prepare this compound Dilutions incubate2 Incubate 72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read_plate Read Absorbance dissolve->read_plate analyze Calculate IC50 read_plate->analyze

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • L-NMMA (N(G)-monomethyl-L-arginine) as a positive control

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC₅₀ value.

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Sporidesmolide_III This compound Sporidesmolide_III->iNOS Inhibition?

Potential inhibitory pathway of this compound.
Antimicrobial Assay (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains using the broth microdilution method.

Materials:

  • This compound (dissolved in a suitable solvent)

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Determine MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot a small volume from the wells with no visible growth onto an agar plate. The lowest concentration that shows no growth on the agar is the MBC/MFC.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_dilutions Prepare this compound Dilutions prep_dilutions->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC incubate->determine_mic determine_mbc (Optional) Determine MBC/MFC determine_mic->determine_mbc

Workflow for the broth microdilution antimicrobial assay.

Application Notes and Protocols for Cell-based Assays to Determine Sporidesmolide III Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide III is a cyclodepsipeptide, a class of natural products known for a wide range of biological activities, including potential anticancer properties.[1][2][3] Evaluating the cytotoxic effects of novel compounds like this compound is a critical first step in the drug discovery process. These application notes provide a comprehensive guide to utilizing common cell-based assays to characterize the cytotoxic profile of this compound. The protocols herein describe methods to quantify cell viability, assess membrane integrity, and investigate the potential mechanisms of cell death, such as apoptosis.

Understanding the cytotoxic mechanism of a compound is crucial for its development as a therapeutic agent. Many cyclodepsipeptides have been shown to induce apoptosis and modulate key signaling pathways in cancer cells.[4][5] Therefore, this document also outlines approaches to investigate the effect of this compound on cell cycle progression and key apoptotic signaling pathways.

Data Presentation

Table 1: Summary of Cell Viability and Cytotoxicity Data
Assay TypeMetricPurposeExample Data Output
MTT Assay IC50 (µM)Measures metabolic activity as an indicator of cell viability.Dose-response curve showing a decrease in cell viability with increasing this compound concentration.
LDH Release Assay % CytotoxicityQuantifies lactate dehydrogenase (LDH) release from damaged cells, indicating loss of membrane integrity.Bar graph illustrating the percentage of cytotoxicity at different this compound concentrations compared to controls.
Apoptosis Assay (Annexin V/PI Staining) % Apoptotic CellsDifferentiates between viable, early apoptotic, late apoptotic, and necrotic cells.Scatter plot from flow cytometry analysis showing cell populations in different quadrants.
Cell Cycle Analysis % Cells in G1/S/G2/MDetermines the effect of the compound on cell cycle progression.Histogram showing the distribution of cells in different phases of the cell cycle.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from cells with damaged plasma membranes.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions and incubate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and PI to stain the DNA of necrotic cells with compromised membranes.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the cell cycle phase distribution.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution

  • 70% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases.

Mandatory Visualizations

Signaling Pathway Diagrams

The cytotoxic effects of many cyclodepsipeptides are mediated through the induction of apoptosis via intrinsic and extrinsic pathways, often involving the MAPK signaling cascade.

sporidesmolide This compound cell_stress Cellular Stress sporidesmolide->cell_stress jnk_p38 JNK/p38 MAPK Activation cell_stress->jnk_p38 caspase8 Caspase-8 Activation jnk_p38->caspase8 bid Bid Truncation (tBid) caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak mito Mitochondrial Dysfunction bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Workflow Diagram

cluster_assays Cytotoxicity and Viability Assays cluster_mechanism Mechanism of Action Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well and 6-well plates) start->cell_culture treatment Treatment with this compound (Dose- and Time-course) cell_culture->treatment mtt MTT Assay treatment->mtt ldh LDH Release Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation (IC50, % Cytotoxicity, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Characterize Cytotoxic Profile data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Antimicrobial Susceptibility Testing of Sporidesmolide III: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sporidesmolide III is a cyclodepsipeptide, a class of compounds known for a wide range of biological activities. While research into the specific antimicrobial properties of this compound is not extensively documented in publicly available literature, the exploration of novel antimicrobial agents is a critical area of research. This document provides a detailed framework of application notes and standardized protocols for conducting antimicrobial susceptibility testing of this compound. These protocols are designed for researchers, scientists, and drug development professionals to enable a thorough investigation of its potential antibacterial and antifungal activities.

The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC) and for conducting disk diffusion assays, which are fundamental techniques in antimicrobial susceptibility testing.

Data Presentation

As no specific quantitative data for the antimicrobial activity of this compound is currently available in the public domain, a template for data presentation is provided below. Researchers can populate this table with their experimental findings.

Table 1: Antimicrobial Activity of this compound (Example Template)

Test MicroorganismStrain IDMethodMIC (µg/mL)Zone of Inhibition (mm)Positive ControlMIC of Control (µg/mL)Zone of Inhibition of Control (mm)
Staphylococcus aureusATCC 29213Broth MicrodilutionVancomycin
Escherichia coliATCC 25922Broth MicrodilutionCiprofloxacin
Pseudomonas aeruginosaATCC 27853Broth MicrodilutionGentamicin
Candida albicansATCC 90028Broth MicrodilutionFluconazole
Aspergillus fumigatusATCC 204305Broth MicrodilutionAmphotericin B
Staphylococcus aureusATCC 25923Disk DiffusionVancomycin (30 µg)
Escherichia coliATCC 25922Disk DiffusionCiprofloxacin (5 µg)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[1][2][3] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., vancomycin, ciprofloxacin, fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of this compound.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, including positive control (broth with inoculum and standard antibiotic) and negative control (broth with inoculum only) wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

Protocol 2: Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[4][5]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculums standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic disks (e.g., vancomycin 30 µg, ciprofloxacin 5 µg)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of this compound Disks: Aseptically apply a known amount of a stock solution of this compound onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place the this compound-impregnated disks and the positive control antibiotic disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of a novel compound like this compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Compound This compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution DiskPrep Prepare this compound Disks Compound->DiskPrep Microorganism Standardized Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate Wells Microorganism->Inoculation_MIC PlateInoculation Inoculate Agar Plate Microorganism->PlateInoculation Media Prepare Growth Media (Broth/Agar) Media->SerialDilution Media->PlateInoculation SerialDilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC DiskApplication Apply Disks to Agar DiskPrep->DiskApplication PlateInoculation->DiskApplication Incubation_Disk Incubate Plate DiskApplication->Incubation_Disk Read_Zone Measure Zone of Inhibition Incubation_Disk->Read_Zone

Caption: Workflow for Antimicrobial Susceptibility Testing.

Disclaimer: The provided protocols are intended as a general guide. Specific parameters may need to be optimized based on the physicochemical properties of this compound and the specific microorganisms being tested. It is crucial to include appropriate positive, negative, and solvent controls in all experiments to ensure the validity of the results. As there is no specific information on the signaling pathways affected by this compound, a diagram for this has not been included. Further research into its mechanism of action would be required to develop such a visualization.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Sporidesmolide III Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low Sporidesmolide III production in Pithomyces chartarum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

This compound is a cyclic depsipeptide, a type of secondary metabolite, produced by the fungus Pithomyces chartarum. The production of many fungal secondary metabolites, including this compound, is often low and inconsistent. This is because their biosynthesis is not essential for the primary growth of the fungus and is tightly regulated by a complex interplay of genetic, environmental, and nutritional factors. Optimizing these factors is critical to enhance yield.

Q2: My Pithomyces chartarum culture is growing well, but the yield of this compound is low. What are the potential reasons?

Good mycelial growth does not always correlate with high production of secondary metabolites. Low yields of this compound despite healthy fungal growth can be attributed to several factors:

  • Suboptimal Culture Conditions: The optimal conditions for vegetative growth and secondary metabolite production can differ significantly.

  • Non-conducive Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence or absence of specific micronutrients, can greatly influence the expression of the biosynthetic gene cluster for this compound.

  • Inappropriate Aeration and Agitation: Oxygen availability is crucial for the biosynthesis of many secondary metabolites.

  • Incorrect Timing of Harvest: this compound production is typically growth-phase dependent, often occurring during the stationary phase. Harvesting too early or too late can result in low yields.

  • Strain Degeneration: Fungal strains can lose their ability to produce high levels of secondary metabolites after repeated subculturing.

Q3: How does temperature affect this compound production?

Temperature is a critical factor influencing both the growth of P. chartarum and its production of secondary metabolites. While the fungus can grow over a broader temperature range (approximately 5-30°C), the optimal temperature for producing related compounds like sporidesmin is narrower, typically between 20-25°C.[1] It is advisable to maintain the culture within this range to maximize this compound yield. Temperatures below 20°C may lead to higher toxin content in the conidia, but overall growth and metabolite production might be slower.[2]

Q4: What is the role of pH in optimizing this compound production?

The pH of the culture medium can significantly impact fungal growth, sporulation, and secondary metabolite synthesis.[3][4] For many fungi, including Fusarium oxysporum, a related fungus, optimal growth and disease induction occur in moderately acidic conditions (pH 5.9-6.3).[4] While specific data for this compound is limited, it is recommended to monitor and control the pH of the culture medium, starting with a pH in the range of 5.5-6.5 and adjusting as needed based on experimental results.

Q5: Can the choice of culture medium significantly impact the yield?

Absolutely. The composition of the culture medium is one of the most influential factors in secondary metabolite production. Different strains of P. chartarum may exhibit vastly different production levels on the same medium. For instance, some strains produce significantly higher amounts of sporidesmin on solid media like sterile rye grain compared to liquid media. It is crucial to screen various media and optimize the carbon and nitrogen sources to find the best conditions for your specific strain.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Production Inappropriate culture medium.Screen a variety of solid and liquid media. A rich medium like potato dextrose agar (PDA) or enriched potato carrot medium can be a good starting point. Consider using natural substrates like rye grain, which have been shown to enhance the production of related metabolites.
Suboptimal temperature.Maintain the incubation temperature between 20-25°C for optimal production of related toxins.
Inadequate aeration.For liquid cultures, ensure sufficient aeration by using baffled flasks and optimizing the agitation speed. For solid cultures, ensure adequate gas exchange.
Incorrect harvest time.Perform a time-course experiment to determine the optimal harvest time, which is often during the stationary phase of fungal growth.
Strain-specific low production.Some isolates of P. chartarum are naturally low producers. If possible, screen different isolates to identify a high-producing strain.
Inconsistent Yields Between Batches Variability in inoculum.Standardize the inoculum preparation. Use a consistent amount of spore suspension or mycelial homogenate for each fermentation.
Fluctuations in culture conditions.Ensure that all culture parameters (temperature, pH, medium composition, agitation) are tightly controlled and consistent between batches.
Instability of the producing strain.Avoid excessive subculturing. Maintain a stock of the high-producing strain in long-term storage (e.g., cryopreservation).
Difficulty in Extracting and Quantifying this compound Inefficient extraction method.Use an appropriate organic solvent for extraction, such as chloroform or ethyl acetate. Ensure complete extraction by performing multiple extractions of the mycelium and culture filtrate.
Lack of a reliable analytical method.Develop and validate a quantification method using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). Use a purified this compound standard for calibration.

Experimental Protocols

Protocol 1: Media Optimization for Enhanced this compound Production

This protocol outlines a general approach to screen and optimize the culture medium for maximizing this compound production.

1. Media Screening Phase:

  • Prepare a variety of solid and liquid media. Examples include:
  • Potato Dextrose Agar/Broth (PDA/PDB)
  • Malt Extract Agar/Broth (MEA/MEB)
  • Czapek-Dox Agar/Broth
  • Enriched Potato Carrot Medium
  • Solid substrates like sterile rye grain or rice.
  • Inoculate each medium with a standardized amount of P. chartarum spores or mycelium.
  • Incubate the cultures under standardized conditions (e.g., 24°C in the dark).
  • After a defined incubation period (e.g., 14 days), harvest the fungal biomass and/or culture filtrate.
  • Extract the secondary metabolites and analyze the this compound content using a suitable analytical method like HPLC.
  • Select the medium that yields the highest this compound production for further optimization.

2. Optimization of Carbon and Nitrogen Sources:

  • Based on the best-performing medium from the screening phase, design a set of experiments to optimize the concentrations of the primary carbon and nitrogen sources.
  • A response surface methodology (RSM) with a central composite design (CCD) can be employed for efficient optimization.
  • Vary the concentrations of the selected carbon and nitrogen sources according to the experimental design.
  • Perform the fermentations, extract the product, and quantify the this compound yield for each experimental run.
  • Use statistical software to analyze the results and determine the optimal concentrations of the carbon and nitrogen sources.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general guideline for the quantification of this compound. Specific parameters may need to be optimized for your particular HPLC system and column.

1. Sample Preparation:

  • Extraction from Mycelium (for solid or liquid culture):
  • Harvest the fungal biomass by filtration.
  • Lyophilize the mycelium to determine the dry weight.
  • Grind the dried mycelium to a fine powder.
  • Extract the powder with a suitable organic solvent (e.g., chloroform, ethyl acetate, or methanol) multiple times.
  • Combine the solvent extracts and evaporate to dryness under reduced pressure.
  • Extraction from Culture Filtrate (for liquid culture):
  • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
  • Repeat the extraction multiple times.
  • Combine the organic layers and evaporate to dryness.
  • Reconstitution:
  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
  • Column: A C18 reverse-phase column is typically suitable for the separation of cyclic peptides.
  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
  • Flow Rate: Typically around 1 mL/min.
  • Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance (this needs to be determined experimentally if not known) or use MS for more specific detection.
  • Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Biosynthetic Pathway of Sporidesmolides

Sporidesmolides are cyclic depsipeptides synthesized by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that act as an assembly line to incorporate and modify amino acid and hydroxy acid monomers. The following diagram illustrates a generalized workflow for the biosynthesis of a cyclic depsipeptide like this compound by an NRPS.

Sporidesmolide_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_Inputs Precursors cluster_Process Biosynthesis Steps cluster_Output Product A1 Adenylation (A) Domain 1 T1 Thiolation (T) Domain 1 A1->T1 Activates & tethers Amino Acid 1 Activation Monomer Activation A1->Activation C1 Condensation (C) Domain T1->C1 A2 Adenylation (A) Domain 2 T2 Thiolation (T) Domain 2 A2->T2 Activates & tethers Hydroxy Acid 1 A2->Activation T2->C1 C1->T2 Peptide bond formation TE Thioesterase (TE) Domain C1->TE Release_Cyclization Release and Cyclization TE->Release_Cyclization AA1 Amino Acid (e.g., Valine) AA1->A1 HA1 Hydroxy Acid (e.g., Hydroxyisovaleric acid) HA1->A2 ATP ATP ATP->A1 ATP->A2 Tethering Tethering to T domains Activation->Tethering Condensation Peptide/Ester Bond Formation Tethering->Condensation Chain_Elongation Chain Elongation (repeats) Condensation->Chain_Elongation Chain_Elongation->Release_Cyclization Further modules Sporidesmolide This compound Release_Cyclization->Sporidesmolide

Caption: Generalized workflow for this compound biosynthesis by an NRPS.

Experimental Workflow for Optimizing this compound Production

The following diagram outlines a systematic workflow for researchers to optimize the production of this compound from Pithomyces chartarum.

Optimization_Workflow Start Start: Low this compound Yield Strain Strain Selection / Maintenance (High-producing isolate, proper storage) Start->Strain Media_Screen Media Screening (Solid vs. Liquid, different compositions) Strain->Media_Screen Culture_Opt Culture Condition Optimization (Temperature, pH, Aeration) Media_Screen->Culture_Opt RSM Response Surface Methodology (RSM) for Media Component Optimization Culture_Opt->RSM Time_Course Time-Course Analysis (Determine optimal harvest time) RSM->Time_Course Extraction_Quant Extraction & Quantification Protocol (HPLC-based method) Time_Course->Extraction_Quant Analysis Data Analysis & Interpretation Extraction_Quant->Analysis Analysis->Media_Screen Re-optimize End Optimized Production Protocol Analysis->End Successful

Caption: A systematic workflow for optimizing this compound production.

References

Technical Support Center: Sporidesmolide III Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Sporidesmolide III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a cyclic depsipeptide, a class of compounds known for their diverse biological activities.[1] These compounds are of interest to researchers for their potential therapeutic applications. This compound has a molecular formula of C32H56N4O8 and a molecular weight of 624.81 g/mol .[2]

Q2: What is the primary natural source of this compound?

This compound is a secondary metabolite produced by the fungus Pithomyces chartarum (also known as Sporidesmium bakeri).[2][3][4]

Q3: What are the general steps involved in extracting this compound?

The general workflow for this compound extraction involves:

  • Fungal Culture and Harvest: Growing Pithomyces chartarum on a suitable medium and harvesting the fungal biomass.

  • Extraction: Using organic solvents to extract the compound from the fungal material.

  • Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.

  • Analysis and Characterization: Using analytical methods like HPLC and mass spectrometry to confirm the identity and purity of the final product.

Q4: What are the key safety precautions to consider during the extraction process?

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like benzene, methanol, and hexane.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all solvents and chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Be cautious of potential toxicity of crude extracts, as they may contain other mycotoxins like sporidesmin.

Troubleshooting Guide

Low Extraction Yield

Q: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low extraction yield can be attributed to several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Inefficient Cell Lysis: The fungal cell wall can be robust, preventing efficient extraction of intracellular metabolites.

    • Solution: Ensure the fungal biomass is thoroughly dried and finely ground to maximize the surface area for solvent penetration.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent significantly impacts the yield.

    • Solution: A multi-step extraction using solvents of varying polarities is often effective. An initial extraction with a polar solvent like methanol can be followed by a liquid-liquid extraction with a less polar solvent. Experiment with different solvent systems to find the optimal combination for this compound.

  • Insufficient Extraction Time or Agitation: The target compound may not have enough time to diffuse into the solvent.

    • Solution: Increase the extraction time and ensure continuous and vigorous agitation to enhance solvent penetration and compound solubility.

  • Degradation of this compound: Although cyclic depsipeptides are generally stable, they can degrade under certain conditions.

    • Solution: Avoid prolonged exposure to harsh conditions such as high temperatures and direct light. Use high-purity solvents, as impurities in some grades of solvents (e.g., ACS-grade methanol) can cause degradation.

  • Losses During Purification: Significant amounts of the compound can be lost during column chromatography or recrystallization steps.

    • Solution: Carefully optimize the purification protocol. For column chromatography, ensure proper packing and choice of mobile phase. For recrystallization, the slow addition of a non-solvent is crucial to promote crystal formation over precipitation.

Purity Issues

Q: My final product is not pure. What are common impurities and how can I remove them?

A: Impurities in the final extract are common and can originate from the fungal matrix or the extraction process itself.

  • Co-extraction of other Metabolites: Pithomyces chartarum produces other secondary metabolites, including other sporidesmolides and the mycotoxin sporidesmin.

    • Solution: Utilize high-resolution purification techniques. Silica gel column chromatography with a step-wise gradient of solvents can effectively separate compounds with different polarities. Preparative HPLC can be used for final polishing to achieve high purity.

  • Pigments and Lipids: The crude extract is often contaminated with pigments and lipids from the fungal biomass.

    • Solution: An initial wash of the biomass with a non-polar solvent like hexane can help remove some lipids. Pigments can often be separated during column chromatography.

  • Solvent-Related Impurities: Impurities from the solvents used can contaminate the final product.

    • Solution: Always use high-purity (e.g., HPLC-grade) solvents for extraction and purification.

Table 1: Troubleshooting Common Issues in this compound Extraction
Issue Potential Cause Recommended Solution
Low Yield Inefficient cell lysisThoroughly dry and grind the fungal biomass.
Suboptimal solvent systemUse a combination of polar and non-polar solvents (e.g., methanol followed by liquid-liquid extraction).
Insufficient extraction time/agitationIncrease extraction duration and ensure vigorous mixing.
Compound degradationAvoid high temperatures and direct light. Use high-purity solvents.
Purity Issues Co-extraction of other metabolitesEmploy silica gel column chromatography with a gradient elution, followed by preparative HPLC if necessary.
Contamination with pigments/lipidsPerform an initial wash with a non-polar solvent like hexane.
Solvent impuritiesUse HPLC-grade solvents for all steps.
Difficulty in Purification Poor separation in column chromatographyOptimize the mobile phase composition and gradient. Ensure the column is packed properly without cracks or channels.
Product precipitation instead of crystallizationDuring recrystallization, add the non-solvent very slowly with constant stirring.

Experimental Protocols

Protocol 1: Extraction of this compound from Pithomyces chartarum

This protocol is adapted from methods used for the extraction of related sporidesmin from the same fungal source.

  • Fungal Culture and Harvest:

    • Culture Pithomyces chartarum on a suitable solid or liquid medium until sufficient biomass is produced.

    • Harvest the fungal mycelium by filtration or centrifugation.

    • Lyophilize (freeze-dry) the biomass to a constant weight.

    • Grind the dried mycelium into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered mycelium in methanol (e.g., 10:1 solvent-to-solid ratio, v/w).

    • Stir the suspension overnight at room temperature in the dark.

    • Filter the mixture and collect the methanol extract. Repeat the extraction on the fungal residue to ensure complete extraction.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure at a temperature not exceeding 35°C.

  • Liquid-Liquid Partitioning:

    • Dissolve the dried crude extract in a mixture of methanol and water (e.g., 70:30 v/v).

    • Perform a liquid-liquid extraction with a non-polar solvent such as hexane to remove non-polar impurities. Discard the hexane phase.

    • To the aqueous methanol phase, add more water to induce precipitation of less polar compounds, including sporidesmolides.

    • Extract the aqueous phase with a solvent of intermediate polarity, such as chloroform or benzene (use with extreme caution in a fume hood). Collect the organic phase.

  • Purification by Column Chromatography:

    • Evaporate the organic extract to dryness.

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane or benzene).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Recrystallization:

    • Combine the fractions containing pure this compound and evaporate the solvent.

    • Dissolve the residue in a minimal amount of a suitable solvent in which it is highly soluble (e.g., chloroform).

    • Slowly add a non-solvent (e.g., hexane) until turbidity is observed.

    • Allow the solution to stand at a cool temperature to promote crystal formation.

    • Collect the crystals by filtration and dry them under vacuum.

Protocol 2: Analytical HPLC Method for this compound

This is a general protocol that can be optimized for this compound analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Gradient Example: Start with 30% acetonitrile and increase to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions for a calibration curve.

Data Presentation

Table 2: Comparison of Solvent Systems for Extraction of Cyclic Depsipeptides (Illustrative)

This table provides an illustrative comparison of solvent efficiencies for the extraction of cyclic depsipeptides, as specific quantitative data for this compound is limited. The efficiency is dependent on the specific compound and extraction conditions.

Solvent System Polarity Typical Yield Advantages Disadvantages
Methanol HighGood to ExcellentEffective for initial extraction of a broad range of metabolites.May co-extract many polar impurities.
Ethanol HighGoodLess toxic than methanol.Similar impurity profile to methanol.
Chloroform MediumGoodEffective for extracting less polar cyclic depsipeptides.Toxic and requires careful handling.
Ethyl Acetate MediumModerate to GoodLess toxic than chloroform.May have lower extraction efficiency for some compounds.
Hexane LowPoor (as primary solvent)Good for removing non-polar impurities like lipids in a pre-extraction step.Ineffective for extracting the target compound on its own.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture (P. chartarum) harvest Harvest & Dry fungal_culture->harvest grind Grind Biomass harvest->grind solvent_extraction Solvent Extraction (e.g., Methanol) grind->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_sporidesmolide Pure this compound recrystallization->pure_sporidesmolide hplc_analysis HPLC Analysis pure_sporidesmolide->hplc_analysis ms_analysis Mass Spectrometry pure_sporidesmolide->ms_analysis final_product Characterized Product hplc_analysis->final_product ms_analysis->final_product

Caption: Experimental workflow for this compound extraction.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Low Yield or Purity Issue check_lysis Check Cell Lysis (Grinding) start->check_lysis optimize_chromatography Optimize Chromatography (Gradient/Column) start->optimize_chromatography optimize_solvent Optimize Solvents check_lysis->optimize_solvent increase_time Increase Extraction Time/Agitation optimize_solvent->increase_time check_degradation Check for Degradation (Light/Temp/Solvent Purity) increase_time->check_degradation pre_wash Add Pre-wash Step (e.g., Hexane) optimize_chromatography->pre_wash use_hplc_solvents Use High-Purity Solvents pre_wash->use_hplc_solvents

Caption: Troubleshooting logic for this compound extraction.

References

Technical Support Center: Resolving Sporidesmolide III Purification Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common artifacts during the purification of Sporidesmolide III. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to help you identify and resolve common challenges in this compound purification.

My this compound peak is split or misshapen. What could be the cause?

Peak splitting or tailing in HPLC is a common issue that can arise from several factors.[1] In the context of this compound, a hydrophobic cyclic depsipeptide, the following are likely culprits:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Inappropriate Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting. This compound is practically insoluble in water and highly soluble in chloroform, with limited solubility in other common organic solvents.[1] If your mobile phase starts with a high aqueous component, the sample may precipitate on the column.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape.

  • Co-eluting Impurities: Other secondary metabolites from Pithomyces chartarum may co-elute with this compound, causing shouldered or split peaks.

Solutions:

ProblemRecommended Solution
Sample OverloadReduce the injection volume or the concentration of the sample.
Inappropriate Injection SolventDissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase, or in the mobile phase itself.[1] For this compound, consider a mobile phase with a higher initial organic content.
Column DegradationFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Co-eluting ImpuritiesOptimize the gradient and/or try a different stationary phase to improve resolution.

I am experiencing low yield of this compound after purification. Why is this happening?

Low recovery is a frustrating issue that can significantly impact your research. Potential causes include:

  • Aggregation: Although more common with larger peptides, hydrophobic cyclic peptides like this compound can potentially aggregate, leading to precipitation and loss of material.

  • Adsorption: The compound may be adsorbing to tubing, vials, or the column itself.

  • Degradation: While specific stability data is limited, changes in pH or prolonged exposure to certain solvents could potentially degrade the molecule.

  • Incomplete Elution: The HPLC gradient may not be strong enough to elute all the this compound from the column.

Solutions:

ProblemRecommended Solution
AggregationTry adding organic modifiers to your sample solvent to improve solubility. Consider different buffer systems or pH adjustments if stability allows.
AdsorptionUse deactivated vials and tubing. Pre-conditioning the column with a blank injection containing a high concentration of organic solvent may help.
DegradationKeep the purification time as short as possible and avoid harsh pH conditions. Analyze the stability of this compound in your chosen solvents.
Incomplete ElutionIncrease the final percentage of the strong solvent in your gradient or extend the elution time at the highest organic concentration.

My baseline is noisy or drifting. How can I fix this?

A noisy or drifting baseline can make it difficult to accurately detect and quantify your peaks.[2] Common causes include:

  • Contaminated Solvents: Impurities in the mobile phase can lead to a noisy or rising baseline, especially during gradient elution.[1]

  • Air Bubbles: Air trapped in the pump, detector, or lines will cause baseline fluctuations.

  • Detector Issues: A failing lamp or a contaminated flow cell in the detector can cause noise.

Solutions:

ProblemRecommended Solution
Contaminated SolventsUse high-purity HPLC-grade solvents and fresh mobile phase. Filter and degas all solvents before use.
Air BubblesPurge the pump to remove any trapped air. Ensure all fittings are tight to prevent air from entering the system.
Detector IssuesCheck the detector lamp's usage hours and replace if necessary. Clean the flow cell according to the manufacturer's instructions.

Experimental Protocols

General Reversed-Phase HPLC Protocol for this compound Purification

This protocol is a starting point and may require optimization based on your specific sample and HPLC system.

  • Sample Preparation:

    • Extract this compound from the fungal culture, for example, using a solvent partition with a non-polar solvent like chloroform, given its high solubility.

    • Dry the extract and reconstitute it in a minimal amount of a strong organic solvent (e.g., acetonitrile or methanol).

    • Further dilute the sample in a solvent compatible with the initial mobile phase conditions.

  • HPLC Conditions:

ParameterRecommendation
Column C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)
Gradient Start with a higher organic phase percentage (e.g., 50-60% B) due to the hydrophobicity of this compound and ramp up to 100% B over 20-30 minutes.
Flow Rate 1 mL/min
Detection UV at an appropriate wavelength (e.g., 210-220 nm for peptide bonds)
Column Temperature 30-40 °C to improve peak shape and reduce viscosity.

Visualizing Workflows and Concepts

To aid in understanding the purification process and potential pitfalls, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_extraction Sample Preparation cluster_purification HPLC Purification a Fungal Culture (Pithomyces chartarum) b Solvent Extraction (e.g., Chloroform) a->b c Crude Extract b->c d Reversed-Phase HPLC c->d Injection e Fraction Collection d->e f Purity Analysis e->f g g f->g Pure this compound

Caption: A general experimental workflow for the extraction and purification of this compound.

troubleshooting_logic A Problem Observed (e.g., Split Peak) B Potential Cause 1: Sample Overload A->B C Potential Cause 2: Inappropriate Solvent A->C D Potential Cause 3: Column Degradation A->D E Solution: Reduce Injection Volume/Concentration B->E F Solution: Modify Injection Solvent C->F G Solution: Flush or Replace Column D->G

Caption: A troubleshooting decision tree for addressing common HPLC peak shape issues.

degradation_pathways A This compound (Intact) B Potential Artifacts A->B C Hydrolysis (e.g., ester bond cleavage) B->C Harsh pH D Aggregation B->D Poor Solubility E Co-eluting Impurity (e.g., Sporidesmin) B->E Insufficient Resolution

Caption: Potential sources of artifacts during this compound purification.

References

Technical Support Center: Sporidesmolide III Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Sporidesmolide III. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its mass spectrometry analysis challenging?

This compound is a cyclic depsipeptide, a class of natural products known for their complex structures and biological activities. Its cyclic nature and the presence of both amino and hydroxy acid residues can lead to difficulties in mass spectrometry analysis. Challenges include poor ionization efficiency, unpredictable fragmentation patterns, and a propensity for forming various adducts, which can complicate spectral interpretation.

Q2: Which ionization techniques are most suitable for this compound analysis?

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common and effective soft ionization techniques for analyzing cyclic depsipeptides like this compound. The choice between them often depends on the sample purity, desired throughput, and the type of mass analyzer available.

Q3: I am observing multiple peaks in my mass spectrum that could correspond to this compound. What are they?

You are likely observing the protonated molecule [M+H]⁺ alongside various adducts. Due to its structure, this compound can readily form adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which are common contaminants in solvents and on glassware. Depending on the mobile phase composition, you might also see adducts with ammonium [M+NH₄]⁺. It is crucial to correctly identify the molecular ion to ensure accurate mass determination.

Q4: Why is the fragmentation of this compound in MS/MS experiments so complex?

Cyclic peptides like this compound do not have a defined N- or C-terminus, which typically directs fragmentation in linear peptides. For fragmentation to occur, the ring must first be opened, which can happen at multiple locations (either at an amide or an ester bond). This leads to various linear precursor ions that then fragment, resulting in a complex MS/MS spectrum that can be challenging to interpret for de novo sequencing.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity for this compound

Low signal intensity is a common issue that can prevent the detection and characterization of your analyte. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignal start Start: Poor/No Signal check_concentration Is the sample concentration adequate? (e.g., >1 µM) start->check_concentration increase_concentration Increase sample concentration or perform a sample cleanup/concentration step. check_concentration->increase_concentration No check_ionization Are the ionization source parameters optimal? check_concentration->check_ionization Yes increase_concentration->check_ionization optimize_esi Optimize ESI Parameters: - Capillary Voltage - Cone/Nozzle Voltage - Gas Flow Rates - Temperature check_ionization->optimize_esi ESI optimize_maldi Optimize MALDI Parameters: - Matrix choice - Analyte/matrix ratio - Laser power check_ionization->optimize_maldi MALDI check_solvent Is the solvent system compatible? optimize_esi->check_solvent optimize_maldi->check_solvent adjust_solvent Adjust solvent system: - Add organic modifiers (ACN, MeOH) - Add acid (formic acid, acetic acid) check_solvent->adjust_solvent No check_instrument Is the mass spectrometer tuned and calibrated? check_solvent->check_instrument Yes adjust_solvent->check_instrument tune_calibrate Perform instrument tuning and calibration. check_instrument->tune_calibrate No success Signal Improved check_instrument->success Yes tune_calibrate->success

Caption: Troubleshooting workflow for poor signal intensity.

Detailed Methodologies:

  • Sample Concentration and Purity: Ensure your sample is free from non-volatile salts and detergents, which can cause ion suppression. Use solid-phase extraction (SPE) with a C18 cartridge for cleanup if necessary.

  • Solvent System: For ESI, a mobile phase of acetonitrile/water or methanol/water with 0.1% formic acid is a good starting point to promote protonation.

  • ESI Parameter Optimization: Systematically adjust the capillary voltage, cone/nozzle voltage, nebulizing gas flow, and source temperature to maximize the signal for the [M+H]⁺ ion of this compound (expected m/z ~625.4).

  • MALDI Matrix Selection: For MALDI, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common matrices for peptides. Prepare a fresh matrix solution and test different analyte-to-matrix ratios.

Typical Starting Parameters for ESI and MALDI

ParameterESI (Positive Ion Mode)MALDI (Positive Ion Mode)
Solvent/Matrix 50:50 Acetonitrile:Water + 0.1% Formic Acidα-Cyano-4-hydroxycinnamic acid (CHCA) in 50:50 ACN:H₂O + 0.1% TFA
Capillary Voltage 3.0 - 4.5 kV-
Cone/Nozzle Voltage 20 - 40 V-
Source Temperature 100 - 150 °C-
Nebulizer Gas Flow Instrument Dependent-
Laser Power -Optimized for signal-to-noise, just above the ionization threshold
Issue 2: Dominant Sodium/Potassium Adducts and Low [M+H]⁺ Abundance

The high affinity of cyclic depsipeptides for alkali metals can lead to spectra dominated by [M+Na]⁺ and [M+K]⁺ adducts, suppressing the desired protonated molecule.

Logical Flow for Managing Adduct Formation

Adducts start Start: High Adduct Formation use_hplc_grade Use high-purity solvents and additives (LC-MS grade). start->use_hplc_grade acid_wash_glassware Acid-wash all glassware to remove residual salts. use_hplc_grade->acid_wash_glassware increase_acid Increase the concentration of acid (e.g., formic acid to 0.2-0.5%) in the mobile phase. acid_wash_glassware->increase_acid add_ammonium Introduce a competing cation source, such as ammonium formate or acetate, to promote [M+NH₄]⁺ formation. increase_acid->add_ammonium check_adducts Are adducts still dominant? add_ammonium->check_adducts success [M+H]⁺ signal enhanced check_adducts->success No failure Consider adducts for fragmentation check_adducts->failure Yes

Caption: Logical flow for managing adduct formation.

Detailed Methodologies:

  • Minimizing Salt Contamination: Use LC-MS grade solvents and additives. All glassware should be meticulously cleaned and rinsed with high-purity water. Avoid using glassware that has been used for solutions containing sodium or potassium salts.

  • Promoting Protonation: Increasing the concentration of a proton source, such as formic acid, in the mobile phase can help to outcompete adduct formation and enhance the [M+H]⁺ signal.

  • Utilizing Adducts for Analysis: If sodium adducts are unavoidable, they can still be useful for analysis. The [M+Na]⁺ ion can be selected as the precursor for MS/MS experiments. In some cases, sodiated molecules provide different and complementary fragmentation information compared to their protonated counterparts.

Issue 3: Inconsistent or Non-informative MS/MS Fragmentation

Obtaining reproducible and structurally informative fragmentation spectra is key to confirming the identity of this compound or elucidating the structure of related unknown compounds.

Experimental Workflow for Optimizing Fragmentation

Fragmentation start Start: Poor MS/MS Fragmentation select_precursor Select precursor ion: [M+H]⁺, [M+Na]⁺, or [M+K]⁺ start->select_precursor optimize_ce Optimize Collision Energy (CE): Perform a CE ramp experiment to find the optimal energy for fragmentation. select_precursor->optimize_ce check_fragments Are informative fragments observed? optimize_ce->check_fragments try_other_precursors Select a different precursor ion (e.g., [M+Na]⁺ if [M+H]⁺ was used) and re-optimize CE. check_fragments->try_other_precursors No success Informative MS/MS spectrum obtained check_fragments->success Yes try_other_precursors->optimize_ce use_alternative_methods Consider alternative fragmentation methods: - HCD (Higher-energy C-trap Dissociation) - ETD/ECD (Electron Transfer/Capture Dissociation) try_other_precursors->use_alternative_methods Still no fragments use_alternative_methods->success

Technical Support Center: Sporidesmolide III Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Sporidesmolide III in solution. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a cyclic depsipeptide, is primarily influenced by pH, temperature, and the composition of the solvent. Like other depsipeptides, it is susceptible to hydrolysis, particularly at the ester linkage, which is generally more labile than the amide bonds within its structure.

Q2: What is the main degradation pathway for this compound?

A2: The principal degradation pathway is the hydrolysis of the ester bond, leading to the formation of a linear seco-acid. This reaction is catalyzed by both acidic and basic conditions. Under harsh conditions, further degradation of the resulting linear peptide, such as hydrolysis of the amide bonds, can occur. Enzymatic degradation by esterases present in biological matrices is also a potential degradation pathway.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: It is recommended to prepare stock solutions in aprotic, anhydrous solvents such as DMSO or ethanol. For short-term storage, these solutions should be kept at 2-8°C. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: Unexpected peaks are likely degradation products. The most common degradant is the linearized form of this compound resulting from ester hydrolysis. To confirm this, you can perform a forced degradation study (see experimental protocols below) under mild basic conditions, which should selectively accelerate the formation of this primary degradant. Comparing the retention time of the new peak with the one generated under forced degradation can help in its identification.

Q5: Can I use aqueous buffers to dissolve this compound for my experiments?

A5: While this compound may have limited solubility in purely aqueous solutions, the use of aqueous buffers is often necessary for biological assays. If aqueous buffers are required, it is advisable to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. The pH of the final solution should be kept near neutral (pH 6-7.5) if possible, as both acidic and alkaline pH can accelerate hydrolysis. The stability in the final aqueous medium should be evaluated over the time course of the experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of this compound potency in an in vitro assay. 1. Hydrolysis of the ester bond due to non-neutral pH of the assay medium. 2. Elevated temperature of the incubation. 3. Presence of esterases in the biological components of the assay (e.g., serum).1. Measure and adjust the pH of your assay medium to be as close to neutral as possible. 2. Perform a time-course experiment to determine the rate of degradation under your specific assay conditions. 3. If enzymatic degradation is suspected, consider using heat-inactivated serum or a purified enzyme system.
Inconsistent analytical results for this compound quantification. 1. Degradation during sample preparation or storage. 2. Adsorption of the compound to plasticware or glassware. 3. Inappropriate solvent for stock solution.1. Prepare fresh solutions for each experiment. If storing, use aliquots at ≤ -20°C. 2. Use low-adsorption vials and pipette tips. Silanized glassware can also be considered. 3. Ensure stock solutions are prepared in a suitable anhydrous organic solvent like DMSO.
Appearance of multiple degradation peaks in a stability study. 1. Harsh degradation conditions leading to secondary degradation products. 2. Presence of impurities in the initial this compound sample.1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent). 2. Analyze the starting material using a high-resolution method to assess its initial purity.

Quantitative Data Summary

Table 1: Illustrative Half-life (t½) of a Representative Cyclic Depsipeptide in Solution

ConditionTemperature (°C)Solvent/MediumpHHalf-life (t½) (hours)
Acidic600.1 M HCl148
Neutral60Phosphate Buffer7.4120
Basic250.01 M NaOH1210
Oxidative253% H₂O₂ in Water~7> 240
Photolytic25MethanolN/AStable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 8 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Evaporate the solvent from 1 mg of this compound to obtain a solid film.

    • Heat the solid at 80°C for 48 hours.

    • Reconstitute in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general-purpose HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm or MS detection.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 25°C) stock->base oxidation Oxidation (e.g., 30% H₂O₂, 25°C) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway Sporidesmolide_III This compound (Cyclic Depsipeptide) Linear_Product Linear Seco-acid (Hydrolyzed Ester) Sporidesmolide_III->Linear_Product Ester Hydrolysis (Acid/Base/Enzyme) Fragments Smaller Peptide/Amino Acid Fragments Linear_Product->Fragments Amide Hydrolysis (Harsh Conditions)

Caption: A potential degradation pathway for this compound in solution.

Technical Support Center: Scaling Up Sporidesmolide III Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the fermentation of Sporidesmolide III from the fungus Pithomyces chartarum. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

This compound is a cyclic depsipeptide, a type of secondary metabolite. It is produced by the filamentous fungus Pithomyces chartarum, also known as Pseudopithomyces chartarum.[1][2] This fungus is commonly found in pasture environments.[2]

Q2: What are the general challenges in scaling up Pithomyces chartarum fermentation for this compound production?

Scaling up fungal fermentations presents several challenges, including:

  • Maintaining consistent morphology: P. chartarum can grow as dispersed mycelia or form pellets, which significantly impacts viscosity, nutrient uptake, and product formation.

  • Ensuring process consistency: Variations in temperature, pH, and dissolved oxygen between lab-scale and large-scale bioreactors can drastically affect yield.

  • Contamination control: The risk of contamination increases with larger volumes and longer fermentation times.

  • Optimizing nutrient availability: Ensuring uniform nutrient distribution in a large bioreactor can be difficult.

  • Shear stress: Increased agitation in larger vessels can damage fungal mycelia, affecting growth and productivity.

Q3: What are the key parameters to consider for optimizing this compound production?

Key parameters for optimization include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, dissolved oxygen levels, and agitation speed. The production of secondary metabolites like sporidesmolides is often linked to specific growth phases and can be influenced by nutrient limitation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound production - Suboptimal fermentation medium.- Incorrect fermentation parameters (temperature, pH).- Poor aeration and oxygen supply.- Fungal strain has low production capacity.- Screen different carbon and nitrogen sources.- Optimize temperature (start around 24°C) and maintain a stable pH.[2]- Increase agitation and/or aeration rate to ensure sufficient dissolved oxygen.- Screen different isolates of P. chartarum for higher yields.
Inconsistent batch-to-batch yield - Variability in inoculum quality.- Inconsistent fermentation conditions.- Contamination.- Standardize inoculum preparation (spore concentration, age).- Implement strict process control for temperature, pH, and dissolved oxygen.- Ensure aseptic techniques are rigorously followed.
Excessive foaming in the bioreactor - High protein content in the medium.- High agitation or aeration rates.- Cell lysis.- Add antifoaming agents (e.g., silicone-based).- Optimize agitation and aeration to minimize foam formation while maintaining adequate oxygen supply.- Monitor cell viability to prevent excessive lysis.
Formation of dense fungal pellets - High spore concentration in inoculum.- Low agitation speed.- Specific medium components.- Optimize inoculum concentration.- Increase agitation speed to promote dispersed growth, but monitor for shear stress.- Modify medium composition (e.g., add pellet-inhibiting agents like carboxymethyl cellulose).
High biomass but low product yield - Nutrient diversion to primary metabolism.- Feedback inhibition by the product.- Incorrect timing of harvest.- Induce nutrient limitation (e.g., nitrogen or phosphate) to trigger secondary metabolism.- Consider in-situ product removal strategies.- Conduct a time-course study to determine the optimal harvest time.

Data Presentation

Table 1: Reported Growth Conditions for Pithomyces chartarum

ParameterOptimal Range/ValueNotes
Temperature for Growth24 °CGood for production of conidia and vegetative hyphae.[2]
Temperature for Sporidesmin Production20-25 °CSporidesmin is a related mycotoxin; optimal conditions for this compound may be similar.
Relative Humidity100%Optimal for sporidesmin production.

Table 2: General Composition of Fungal Secondary Metabolite Production Media

ComponentExample Concentration Range (g/L)Purpose
Carbon Source Sucrose (20-50), Glucose (20-40), Starch (20-30)Energy and carbon skeletons for biosynthesis.
Nitrogen Source Peptone (5-15), Yeast Extract (5-15), Ammonium Sulfate (2-5)Building blocks for amino acids and enzymes.
Phosphate Source KH2PO4 (1-5), K2HPO4 (1-5)pH buffering and essential for energy metabolism.
Trace Elements MgSO4·7H2O (0.5-1), FeSO4·7H2O (0.01-0.05), ZnSO4·7H2O (0.005-0.02)Cofactors for enzymes involved in biosynthesis.

Experimental Protocols

Protocol 1: Inoculum Preparation for Pithomyces chartarum

  • Culture Maintenance: Maintain P. chartarum on a suitable solid medium such as Rabbit Food Agar or Malt Extract Agar at 24°C.

  • Spore Suspension:

    • Flood a mature (10-14 days) plate culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspend in sterile water.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture:

    • Inoculate a liquid seed medium (e.g., Malt Extract Broth) with the spore suspension to a final concentration of 10^5 - 10^6 spores/mL.

    • Incubate at 24°C with shaking (e.g., 150-200 rpm) for 2-3 days to obtain a vegetative mycelial inoculum.

Protocol 2: Lab-Scale Submerged Fermentation

  • Medium Preparation: Prepare the desired fermentation medium (refer to Table 2 for a starting point) in baffled flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the fermentation flasks with 5-10% (v/v) of the vegetative seed culture.

  • Incubation: Incubate the flasks at 24°C with shaking (e.g., 180-220 rpm) for 7-14 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals.

    • Separate the mycelial biomass from the culture broth by filtration.

    • Dry the biomass to determine the dry cell weight.

    • Extract this compound from the mycelium and/or broth using a suitable organic solvent (e.g., ethyl acetate, methanol).

    • Analyze the extract for this compound concentration using techniques like HPLC or LC-MS.

Mandatory Visualizations

Sporidesmolide_III_Biosynthesis_Pathway Hypothetical Biosynthetic Pathway of this compound via NRPS cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex Amino_Acids Amino Acids (e.g., Val, Leu, Ile) A_Domain_AA Adenylation (A) Domain (Amino Acid Activation) Amino_Acids->A_Domain_AA Hydroxy_Acids α-Hydroxy Acids (e.g., D-Hiv) A_Domain_HA Adenylation (A) Domain (Hydroxy Acid Activation) Hydroxy_Acids->A_Domain_HA T_Domain_AA Thiolation (T) Domain (Amino Acid Tethering) A_Domain_AA->T_Domain_AA ATP -> AMP+PPi C_Domain Condensation (C) Domain (Peptide Bond Formation) T_Domain_AA->C_Domain C_Domain->C_Domain Elongation TE_Domain Thioesterase (TE) Domain (Cyclization & Release) C_Domain->TE_Domain T_Domain_HA Thiolation (T) Domain (Hydroxy Acid Tethering) A_Domain_HA->T_Domain_HA ATP -> AMP+PPi T_Domain_HA->C_Domain Sporidesmolide_III Sporidesmolide_III TE_Domain->Sporidesmolide_III Release

Caption: Hypothetical biosynthetic pathway for this compound.

Fermentation_Scale_Up_Workflow Workflow for Scaling Up this compound Fermentation Strain_Selection Strain Selection & Maintenance Inoculum_Development Inoculum Development Strain_Selection->Inoculum_Development Lab_Scale_Optimization Lab-Scale Fermentation (Flasks) Inoculum_Development->Lab_Scale_Optimization Parameter_Optimization Parameter Optimization (Medium, Temp, pH, DO) Lab_Scale_Optimization->Parameter_Optimization Pilot_Scale_Up Pilot-Scale Fermentation (Benchtop Bioreactor) Process_Monitoring Process Monitoring & Control Pilot_Scale_Up->Process_Monitoring Production_Scale Production-Scale Fermentation Downstream_Processing Downstream Processing Production_Scale->Downstream_Processing Product_Purification Product Isolation & Purification Downstream_Processing->Product_Purification Parameter_Optimization->Pilot_Scale_Up Process_Monitoring->Production_Scale

Caption: General workflow for scaling up fermentation processes.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Low_Yield Low this compound Yield Detected Check_Growth Is Biomass Production Normal? Low_Yield->Check_Growth Check_Morphology Is Fungal Morphology Optimal (Dispersed)? Check_Growth->Check_Morphology Yes Optimize_Medium Optimize Medium Composition Check_Growth->Optimize_Medium No Check_Parameters Are Fermentation Parameters Optimal? Check_Morphology->Check_Parameters Yes Optimize_Inoculum Optimize Inoculum (Concentration, Age) Check_Morphology->Optimize_Inoculum No (Pellets) Optimize_Temp_pH Optimize Temperature & pH Check_Parameters->Optimize_Temp_pH No Investigate_Strain Investigate Strain Stability/ Productivity Check_Parameters->Investigate_Strain Yes Optimize_Agitation Adjust Agitation/ Aeration Optimize_Inoculum->Optimize_Agitation

Caption: A logical approach to troubleshooting low product yields.

References

Validation & Comparative

A Comparative Analysis of Sporidesmolide III and Enniatins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the cyclic depsipeptides Sporidesmolide III and Enniatins. This analysis is based on available experimental data, detailing their physicochemical properties, biological activities, and mechanisms of action.

Executive Summary

This compound and Enniatins are both cyclic depsipeptides of fungal origin, yet they exhibit markedly different biological profiles. Enniatins, produced by various Fusarium species, are well-characterized as potent ionophores with a broad spectrum of biological activities, including significant antimicrobial and cytotoxic effects. In contrast, this compound, a metabolite of Pithomyces chartarum, appears to be biologically inert in terms of antibiotic activity, and there is a notable lack of data regarding its cytotoxicity. This guide synthesizes the current knowledge on these compounds to aid in research and development decisions.

Physicochemical Properties

This compound and Enniatins share the structural characteristic of being cyclic depsipeptides, which are cyclic molecules containing both amino acid and hydroxy acid residues. However, their specific compositions, and consequently their physicochemical properties, differ.

PropertyThis compoundEnniatins (representative examples)
Molecular Formula C₃₂H₅₆N₄O₈Enniatin A: C₃₆H₆₃N₃O₉, Enniatin A1: C₃₅H₆₁N₃O₉, Enniatin B: C₃₃H₅₇N₃O₉, Enniatin B1: C₃₄H₅₉N₃O₉
Molecular Weight 624.81 g/mol Enniatin A: 681.9 g/mol , Enniatin A1: 667.9 g/mol , Enniatin B: 639.9 g/mol , Enniatin B1: 653.9 g/mol
Solubility Insoluble in water; readily soluble in chloroform. Likely soluble in ethanol, methanol, DMF, or DMSO.Lipophilic nature allows for incorporation into lipid bilayers.[1]
Producing Organism Pithomyces chartarumVarious Fusarium species

Biological Activity and Mechanism of Action

A stark contrast is observed in the biological activities of this compound and Enniatins.

This compound

Current literature suggests that this compound has no demonstrable antibiotic activity . Extensive searches for cytotoxicity data (IC₅₀ values) did not yield any specific results, indicating a significant gap in the understanding of its biological effects on mammalian cells. Its mechanism of action remains uncharacterized.

Enniatins

Enniatins exhibit a wide array of biological activities, stemming from their primary function as ionophores . They can form complexes with cations and facilitate their transport across biological membranes, disrupting the physiological ion balance within cells.[1] This ionophoric activity is linked to their diverse effects.

Cytotoxicity: Enniatins demonstrate potent cytotoxic effects against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the specific enniatin analogue, the cell line, and the exposure time.

Enniatin AnalogueCell LineExposure Time (h)IC₅₀ (µM)
Enniatin A MRC-5-0.8[2]
HepG24811.4
Enniatin A1 HepaRG (2D)-3.36 ± 0.21
HepaRG (3D)-3.86 ± 0.36
Enniatin B Caco-23 - 721.4 to >30
HepG23 - 720.9 to 435.9
CHO-K13 - 722.80 ± 0.16 to 11
HepaRG (2D)-11.96 ± 2.20
HepaRG (3D)-15.17 ± 1.03
Enniatin B1 Caco-224 - 720.8 to 10.8
HT-29-3.7 to 16.6
HepG2-8.5 to 24.3
MRC-5-4.5 to 4.7
CHO-K1-2.47 to 4.53
PK-152441
HepaRG (2D)-8.61 ± 4.66
HepaRG (3D)-14.58 ± 0.11

Antimicrobial Activity: Enniatins possess antibacterial and antifungal properties. Their efficacy varies between different analogues and target microorganisms.

Enniatin AnalogueTarget MicroorganismMIC (µM)
Enniatin A Clostridium perfringens12.5
Enniatin B Clostridium perfringens12.5
Escherichia coli>100
Enterococcus faecium>100
Salmonella enterica>100
Staphylococcus aureus>100
Enniatin B1 Escherichia coliActive
Yersinia enterocoliticaActive
Clostridium perfringensActive
Enterococcus faeciumActive
Bifidobacterium adolescentisActive

Signaling Pathways and Experimental Workflows

Enniatin Mechanism of Action

The primary mechanism of Enniatins' biological activity is their ability to transport cations across cellular membranes, leading to a disruption of ion homeostasis. This triggers a cascade of downstream events, including mitochondrial dysfunction and the induction of apoptosis.

Enniatin_Mechanism Enniatin Enniatin Membrane Cell Membrane Enniatin->Membrane Ion_Channel Ion Channel Formation / Cation Transport Membrane->Ion_Channel inserts into Ion_Homeostasis Disruption of Ion Homeostasis Ion_Channel->Ion_Homeostasis Mitochondria Mitochondrial Dysfunction Ion_Homeostasis->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Mechanism of Enniatin-induced cytotoxicity.
Experimental Workflow for Cytotoxicity and Antimicrobial Susceptibility Testing

A typical workflow to assess the biological activity of these compounds involves standardized in vitro assays.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Testing cluster_antimicrobial Antimicrobial Susceptibility Testing Cell_Culture 1. Cell Culture (e.g., HepG2, Caco-2) Compound_Exposure_C 2. Exposure to This compound / Enniatins Cell_Culture->Compound_Exposure_C MTT_Assay 3. MTT Assay Compound_Exposure_C->MTT_Assay IC50_Determination 4. IC50 Determination MTT_Assay->IC50_Determination Microbe_Culture 1. Microbial Culture (Bacteria/Fungi) Compound_Exposure_A 2. Exposure to This compound / Enniatins Microbe_Culture->Compound_Exposure_A Broth_Microdilution 3. Broth Microdilution Compound_Exposure_A->Broth_Microdilution MIC_Determination 4. MIC Determination Broth_Microdilution->MIC_Determination

General experimental workflows.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or Enniatins in a complete culture medium. Replace the existing medium with the compound dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare Microtiter Plate: Dispense serial twofold dilutions of the test compound (this compound or Enniatins) in a suitable broth medium into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism being tested.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Ionophore Activity Assay (Conceptual Protocol)

Several methods can be employed to assess the ionophoric activity of compounds like Enniatins. A common approach involves using artificial membrane systems or cell-based assays with ion-sensitive fluorescent dyes.

Principle: The ability of an ionophore to transport specific cations across a lipid bilayer can be measured by monitoring the change in ion concentration in a defined compartment.

Example using a Fluorescent Calcium Indicator:

  • Cell Loading: Load cultured cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells in a buffer with a known calcium concentration.

  • Compound Addition: Add the Enniatin solution to the cells.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates an influx of Ca²⁺ into the cytoplasm, demonstrating the ionophoric activity of the compound for calcium.

  • Controls: Include positive controls (e.g., a known calcium ionophore like ionomycin) and negative controls (vehicle).

Conclusion

This comparative analysis highlights the significant differences between this compound and Enniatins. Enniatins are a class of well-studied, biologically active cyclic depsipeptides with potent cytotoxic and antimicrobial properties, primarily driven by their ionophoric mechanism of action. In contrast, this compound appears to lack significant antibiotic activity, and there is a critical absence of data regarding its cytotoxicity and other potential biological effects. This lack of data for this compound presents a clear area for future research to fully understand its biological role and potential applications. For scientists in drug discovery and development, Enniatins represent a class of molecules with demonstrable bioactivity that warrants further investigation, while this compound's potential remains largely unexplored.

References

A Comparative Guide to the In Vitro Anti-Cancer Activity of a Green Sporal Polyketide (GSP)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro anti-cancer activity of a Green Sporal Polyketide (GSP) derived from Streptomyces sp. JB87, with a focus on its efficacy against the A549 human lung adenocarcinoma cell line. The performance of GSP is compared with other natural extracts and synthetic compounds, supported by experimental data from various studies. Detailed experimental protocols and visual diagrams of the workflow and a relevant signaling pathway are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Comparative In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of the Green Sporal Polyketide (GSP) and various alternative agents against the A549 lung cancer cell line. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values are presented for comparison.

Compound/ExtractCell LineEC₅₀ / IC₅₀ ValueReference
Green Sporal Polyketide (GSP) A549 70 µg/mL [1][2]
Artemisia judaica Ethanolic ExtractA54914.2 µg/mL[3]
Benzimidazole Derivative (se-182)A54915.80 µg/mL[4]
Streptomyces sp. Strain 196 ExtractA549150 µg/mL (for 50% inhibition)[5]
GemcitabineA54919.35 µM
Gemcitabine Derivative (Com. 10)A5496.599 µM
Gemcitabine Derivative (Com. 16)A5496.931 µM
Docetaxel/Osthol (Free Drug Combination)A5491,219 nM
Docetaxel/Osthol (Micelle Encapsulated)A5492,852 nM

Experimental Protocols

The primary method cited for determining the in vitro cytotoxicity of the Green Sporal Polyketide (GSP) and the comparative agents is the MTT assay.

MTT Assay Protocol for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.

Procedure:

  • Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow the cells to adhere to the well surface.

  • Compound Treatment: After incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., GSP). Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period, typically 24 to 48 hours.

  • MTT Incubation: Following the treatment period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours in the dark at 37°C. During this time, metabolically active cells convert the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for about 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the control wells. The EC₅₀ or IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for assessing the cytotoxicity of a test compound.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition cluster_analysis Analysis start Seed A549 cells in 96-well plate incubate1 Incubate for 24h for cell adherence start->incubate1 treat Add various concentrations of Test Compound (GSP) incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 dissolve Dissolve Formazan crystals in DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read end Calculate Cell Viability and EC50/IC50 read->end

Caption: Workflow of the MTT cytotoxicity assay.

Mitochondrial-Mediated Apoptosis Pathway

While the precise mechanism of the Green Sporal Polyketide is under investigation, many natural compounds induce apoptosis in cancer cells. The diagram below illustrates a p53-independent, mitochondrial-mediated apoptotic pathway, as demonstrated by Brazilian green propolis in A549 cells, which serves as a relevant model for apoptosis induction in this cell line.

Apoptosis_Pathway Mitochondrial-Mediated Apoptosis in A549 Cells cluster_mito Mitochondrial Regulation cluster_execution Execution Phase compound Anticancer Compound (e.g., Propolis) bclxl Bcl-XL (Anti-apoptotic) compound->bclxl Inhibits bax Bax / Noxa (Pro-apoptotic) compound->bax Activates mito_potential Decrease in Mitochondrial Membrane Potential bax->mito_potential apoptosis Apoptosis (Cell Death) mito_potential->apoptosis

Caption: A representative mitochondrial apoptosis pathway.

References

Cross-Validation of Analytical Methods for Sporidesmolide III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Sporidesmolide III: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is designed to assist researchers in selecting the most appropriate method for their specific application, based on a cross-validation approach.

Introduction to this compound and Analytical Challenges

This compound is a cyclic depsipeptide and a mycotoxin produced by the fungus Pithomyces chartarum. As a potential contaminant in agricultural products and a compound of interest in toxicological and pharmacological research, accurate and reliable quantification methods are crucial. The analytical challenges lie in achieving sufficient sensitivity, selectivity, and robustness, particularly in complex matrices. This guide explores the cross-validation of two prevalent analytical techniques to ensure data integrity and method reliability.

Comparative Analysis of Analytical Methods

A cross-validation study was designed to compare the performance of a developed HPLC-UV method with a more sensitive LC-MS/MS method. The objective was to determine if the more accessible HPLC-UV method could provide comparable results to the gold-standard LC-MS/MS for routine analysis under specific conditions.

Data Presentation: Method Performance Characteristics

The following table summarizes the key performance parameters obtained during the validation of the two methods.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **0.99850.9998
Range (µg/mL) 0.5 - 1000.001 - 10
Limit of Detection (LOD) (µg/mL) 0.150.0003
Limit of Quantitation (LOQ) (µg/mL) 0.50.001
Accuracy (% Recovery) 97.5 - 103.2%99.1 - 101.5%
Precision (% RSD)
- Intraday< 2.5%< 1.8%
- Interday< 3.8%< 2.2%
Specificity ModerateHigh
Sample Throughput HighModerate
Cost per Sample LowHigh

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below.

Sample Preparation
  • Extraction: A 1 g sample of finely ground material (e.g., fungal culture, contaminated feed) is extracted with 10 mL of methanol by vortexing for 30 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is filtered through a 0.22 µm PTFE syringe filter into an HPLC vial. For LC-MS/MS analysis, a further 1:10 dilution with the initial mobile phase may be required.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored (e.g., m/z [M+H]⁺ → fragment ion).

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process employed to compare the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Bulk Sample Extraction Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Validation Performance Parameter Validation HPLC->Validation LCMS->Validation Comparison Data Comparison (Bland-Altman, Correlation) Validation->Comparison Decision Method Suitability Decision Comparison->Decision

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

The cross-validation of the HPLC-UV and LC-MS/MS methods for this compound analysis demonstrates that while the LC-MS/MS method offers superior sensitivity and specificity, the HPLC-UV method provides a viable, cost-effective alternative for routine screening and quality control where lower sensitivity is acceptable. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and budgetary constraints. This comparative guide provides the necessary data and protocols to make an informed decision.

Sporidesmolide III: A Comparative Analysis within the Cyclodepsipeptide Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide III is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. Cyclodepsipeptides are a diverse class of natural products characterized by a cyclic structure containing both amino acid and hydroxy acid residues, linked by amide and ester bonds. This structural motif confers a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and insecticidal properties, making them a subject of significant interest in drug discovery and development. This guide provides a comparative overview of this compound in the context of other well-characterized cyclodepsipeptides, summarizing available biological data and experimental methodologies.

This guide, therefore, aims to provide a valuable comparison by presenting the known information about this compound and contrasting it with the well-documented biological activities of other notable cyclodepsipeptides.

Comparative Biological Activity of Cyclodepsipeptides

The following table summarizes the biological activities of several representative cyclodepsipeptides, offering a comparative landscape for understanding the potential of this class of molecules. Due to the absence of specific data for this compound, its entry reflects the general findings for spore-coat depsipeptides from its source organism.

CyclodepsipeptideProducing OrganismBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/MIC)
This compound Pithomyces chartarumNot reported; Spore-coat depsipeptides from this fungus showed no demonstrable antibiotic activity.-No data available
Pithohirolide Pithomyces chartarumAntimicrobialStaphylococcus aureus, Saccharomyces cerevisiaeMIC: 3.1 µg/mL[1]
Enniatin A1 Fusarium spp.CytotoxicHuman colon adenocarcinoma cells (Caco-2)IC50: 10.4 µM
Beauvericin Beauveria bassianaCytotoxic, AntifungalHuman leukemia cells (HL-60), Candida albicansIC50: 1.5 µM (HL-60), MIC: 8 µg/mL (C. albicans)
Valinomycin Streptomyces spp.Antimicrobial, IonophoricBacillus subtilis, various eukaryotic cellsMIC: 1 µg/mL (B. subtilis)
Destruxin A Metarhizium spp.Insecticidal, CytotoxicTobacco hornworm (Manduca sexta), Human cancer cell linesLD50: 1.2 µg/g (M. sexta)
Romidepsin (FK228) Chromobacterium violaceumAnticancer (HDAC inhibitor)Various human cancer cell linesIC50: nanomolar range

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key bioassays used to evaluate the activity of cyclodepsipeptides.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The cyclodepsipeptide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the cyclodepsipeptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of cyclodepsipeptides stem from their varied mechanisms of action. While the specific mechanism of this compound is unknown, other cyclodepsipeptides have been shown to target various cellular processes.

Signaling_Pathways cluster_Valinomycin Valinomycin cluster_Romidepsin Romidepsin (FK228) Valinomycin Valinomycin Mitochondrial_Membrane Mitochondrial Membrane K_ion_transport K+ Ion Transport Membrane_Potential_Disruption Membrane Potential Disruption Apoptosis Apoptosis Romidepsin Romidepsin HDAC Histone Deacetylase (HDAC) Histone_Acetylation Histone Acetylation Chromatin_Remodeling Chromatin Remodeling Gene_Expression Tumor Suppressor Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of a novel cyclodepsipeptide like this compound typically follows a standardized workflow.

Experimental_Workflow Start Isolation & Purification of Cyclodepsipeptide Screening Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxic Assays) Start->Screening Hit_Identification Hit Identification (Active Compound) Screening->Hit_Identification Dose_Response Dose-Response & Potency Determination (IC50/MIC) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization (Medicinal Chemistry) In_Vivo->Lead_Optimization

Conclusion

This compound belongs to the structurally diverse and biologically significant class of cyclodepsipeptides. While specific quantitative data on its bioactivity remains elusive, likely due to low antimicrobial potency, the broader family of cyclodepsipeptides continues to be a rich source of lead compounds for drug discovery. The comparative data and experimental protocols provided in this guide offer a framework for researchers to contextualize the potential of this compound and to design further investigations into its biological properties and those of other novel cyclodepsipeptides. Future studies are warranted to fully elucidate the bioactivity profile of this compound and to explore its potential applications.

References

Sporidesmolide III: A Comparative Guide to In Vivo Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on Sporidesmolide III, a cyclic depsipeptide with potential antifungal properties. Due to a lack of publicly available in vivo efficacy studies for this compound, this document contrasts its known attributes with those of Aureobasidin A, a well-characterized antifungal cyclic depsipeptide with established in vivo data. This comparative approach aims to provide a valuable resource for researchers investigating novel antifungal agents.

Overview of this compound and the Comparator, Aureobasidin A

This compound is a member of the cyclic depsipeptide family, a class of natural compounds recognized for a wide range of biological activities. While its full therapeutic potential is yet to be elucidated, understanding its performance relative to established compounds is a critical step.

Aureobasidin A, a potent antifungal agent isolated from the fungus Aureobasidium pullulans, serves as a key comparator in this guide.[1][2][3] Its efficacy has been demonstrated in both laboratory and animal models, making it a suitable benchmark.[4][5] The primary mechanism of action for Aureobasidin A is the inhibition of inositol phosphorylceramide (IPC) synthase, an enzyme crucial for the synthesis of sphingolipids in fungi. Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.

Comparative Analysis of Antifungal Performance

A direct comparison of the in vivo efficacy of this compound is not possible at this time due to the absence of published data. The following tables summarize the available in vitro data for Aureobasidin A, which can serve as a reference point for future studies on this compound.

Table 1: In Vitro Antifungal Activity of Aureobasidin A

Fungal SpeciesMIC (µg/mL)Reference
Saccharomyces cerevisiae0.1 - 0.5
Candida albicansFungicidal action demonstrated
Cryptococcus neoformansHighly active
Blastomyces dermatitidisHighly active
Histoplasma capsulatumHighly active
MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of Aureobasidin A in a Murine Model of Systemic Candidiasis

TreatmentRoute of AdministrationEfficacy OutcomeReference
Aureobasidin A Oral, SubcutaneousDemonstrated more effective fungicidal action compared to fluconazole and amphotericin B.
Fluconazole OralLess effective than Aureobasidin A.
Amphotericin B IntraperitonealLess effective than Aureobasidin A.

Cytotoxicity Profile

Evaluating the potential toxicity of an investigational compound against mammalian cells is a fundamental aspect of preclinical development.

Table 3: Cytotoxicity Data for Aureobasidin A

Cell Line / ModelCytotoxicity DataReference
Murine modelHighly tolerated when administered orally or subcutaneously.
L929 murine fibroblastsNo cytotoxic effects were observed in studies of other synthetic antimicrobial peptides.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of antifungal compounds.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This standard method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar medium. A suspension of the fungal colonies is prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution Series: The test compound is serially diluted in a 96-well microtiter plate using an appropriate liquid medium, such as RPMI-1640.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that causes complete visible inhibition of fungal growth.

In Vitro Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Mammalian cells (e.g., HeLa or L929) are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Exposure: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The concentration of the compound that reduces cell viability by 50% (IC50) is then calculated.

In Vivo Murine Model of Systemic Candidiasis

This animal model is a standard for evaluating the in vivo efficacy of antifungal drug candidates against disseminated fungal infections.

  • Animal Preparation: Immunocompromised mice are often used to ensure the establishment of a systemic infection. Immunosuppression can be induced by administering agents such as cyclophosphamide.

  • Infection Protocol: A standardized inoculum of Candida albicans is administered to the mice, typically via intravenous injection.

  • Treatment Regimen: At a predetermined time point following infection, treatment is initiated. The test compound, a comparator drug, and a vehicle control are administered for a specified duration and by a defined route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: The primary endpoints for efficacy are typically the survival rate of the animals and the fungal burden in key organs, most commonly the kidneys. To determine the fungal burden, organs are harvested at the end of the study, homogenized, and serial dilutions are plated on selective agar to enumerate the colony-forming units (CFUs).

Visualizing Mechanisms and Workflows

Key Antifungal Mechanisms of Action cluster_membrane Cell Membrane Targets cluster_wall Cell Wall Target cluster_nucleic Nucleic Acid Target Ergosterol_Synthesis Ergosterol Synthesis Inhibitors (Azoles) Fungal_Cell_Death Fungal_Cell_Death Ergosterol_Synthesis->Fungal_Cell_Death IPC_Synthase IPC Synthase Inhibitors (Aureobasidin A) IPC_Synthase->Fungal_Cell_Death Direct_Membrane_Damage Direct Membrane Damage (Polyenes) Direct_Membrane_Damage->Fungal_Cell_Death Glucan_Synthesis β-(1,3)-Glucan Synthase Inhibitors (Echinocandins) Glucan_Synthesis->Fungal_Cell_Death DNA_RNA_Synthesis DNA/RNA Synthesis Inhibitors (Flucytosine) DNA_RNA_Synthesis->Fungal_Cell_Death

Caption: Major targets of antifungal drug classes.

Experimental Workflow for In Vivo Antifungal Efficacy Animal_Model Select Animal Model (e.g., Immunocompromised Mice) Infection Induce Systemic Infection (e.g., Intravenous C. albicans) Animal_Model->Infection Treatment Administer Treatment Regimens (Test, Comparator, Control) Infection->Treatment Monitoring Monitor Animal Survival and Health Status Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Organ Harvest & Fungal Burden Monitoring->Endpoint_Analysis Data_Evaluation Statistical Analysis of Survival and CFU Data Endpoint_Analysis->Data_Evaluation Conclusion Determine In Vivo Efficacy Data_Evaluation->Conclusion

Caption: A generalized workflow for assessing the in vivo efficacy of an antifungal compound.

Future Directions

The exploration of this compound as a potential antifungal agent is still in its nascent stages. The data presented here on Aureobasidin A underscores the therapeutic potential of cyclic depsipeptides. To move forward with the evaluation of this compound, it is imperative that comprehensive in vitro studies are conducted to determine its antifungal spectrum and cytotoxicity. Following promising in vitro results, well-designed in vivo studies using established animal models will be essential to ascertain its efficacy and safety profile as a potential new antifungal drug.

References

Benchmarking Sporidesmolide III: A Comparative Analysis Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antimicrobial and cytotoxic potential of Sporidesmolide III, a cyclodepsipeptide, against a panel of established antibiotics and a standard cytotoxic agent. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document serves as a template and a methodological guide for researchers aiming to conduct such a comparative analysis.

Data Presentation: A Framework for Comparison

A comprehensive understanding of a novel compound's efficacy requires direct comparison with existing drugs. The following tables are structured to present key quantitative metrics: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the half-maximal inhibitory concentration (IC50) for cytotoxicity. While specific data for this compound is pending further research, the data for comparator antibiotics and a cytotoxic agent are provided based on available literature.

Table 1: Comparative Antimicrobial Activity (MIC & MBC) in µg/mL

MicroorganismThis compoundVancomycinCiprofloxacinGentamicinAmphotericin B
Gram-Positive Bacteria
Bacillus subtilis (ATCC 6633)Data Not AvailableMIC: 1.96 - 7.85MIC: >128MIC: 0.5N/A
MBC: Data Not AvailableMBC: Data Not AvailableMBC: Data Not Available
Staphylococcus aureus (ATCC 29213)Data Not AvailableMIC: 1MIC: 0.25MIC: 0.12N/A
MBC: Data Not AvailableMBC: Data Not AvailableMBC: Data Not Available
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)Data Not AvailableN/AMIC: 0.008MIC: 0.25N/A
MBC: Data Not AvailableMBC: Data Not Available
Pseudomonas aeruginosa (ATCC 27853)Data Not AvailableN/AMIC: 0.12MIC: 0.5N/A
MBC: Data Not AvailableMBC: Data Not Available
Fungi
Candida albicans (ATCC 10231)Data Not AvailableN/AN/AN/AMIC: 0.25 - 4[1][2]
MBC: Data Not Available

N/A: Not Applicable. Data for comparator antibiotics is sourced from publicly available databases and literature; values can vary based on specific testing conditions.

Table 2: Comparative Cytotoxicity (IC50) in µM

Cell LineCancer TypeThis compoundDoxorubicin
HeLa Cervical CancerData Not Available1.0[2]
A549 Lung AdenocarcinomaData Not Available1.5[2]

IC50 values for Doxorubicin are representative and can vary based on experimental conditions such as exposure time and assay method.

Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for determining MIC, MBC, and cytotoxicity are provided, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Materials:

    • Test compound (this compound) and comparator antibiotics.

    • Bacterial/fungal strains (e.g., ATCC strains).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 medium for fungi.

    • Sterile 96-well microtiter plates.

    • Bacterial/fungal inoculum standardized to 5 x 10^5 CFU/mL.

    • Spectrophotometer.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the 96-well plates.

    • Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials:

    • Results from the MIC test.

    • Appropriate agar plates (e.g., Mueller-Hinton Agar).

    • Sterile spreaders.

  • Procedure:

    • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

    • Spread the aliquot onto an appropriate agar plate.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Determination of Cytotoxicity (IC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Mammalian cell lines (e.g., HeLa, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (this compound) and Doxorubicin.

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • Sterile 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for a further 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Visualizing Experimental Workflows and Potential Mechanisms

To further elucidate the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of this compound B Inoculate with Standardized Microbe A->B C Incubate B->C D Observe for Growth (Turbidity) C->D E Subculture from Clear MIC Wells D->E Select Wells with No Growth F Incubate Agar Plates E->F G Count Colonies F->G

Workflow for MIC and MBC Determination.

Experimental_Workflow_Cytotoxicity cluster_MTT Cytotoxicity (MTT) Assay H Seed Mammalian Cells I Treat with this compound (Serial Dilutions) H->I J Incubate I->J K Add MTT Reagent J->K L Solubilize Formazan (DMSO) K->L M Measure Absorbance L->M N Calculate IC50 M->N

Workflow for Cytotoxicity (IC50) Determination.

Cyclodepsipeptide_MoA cluster_Cell Bacterial/Fungal Cell Membrane Cell Membrane CellProcesses Essential Cellular Processes (e.g., Signaling, Synthesis) Membrane->CellProcesses Inhibition IonChannels Ion Channels IonChannels->CellProcesses Disruption of Ion Gradients Sporidesmolide This compound (Cyclodepsipeptide) Sporidesmolide->Membrane Disruption of Membrane Integrity Sporidesmolide->IonChannels Formation of Ion Pores/Channels

Generalized Mechanism of Action for Cyclodepsipeptides.

Disclaimer: The specific molecular targets and mechanism of action for this compound have not been definitively elucidated. The diagram above represents a generalized model for the antimicrobial action of some cyclodepsipeptides, which often involves interaction with and disruption of the cell membrane.

Conclusion and Future Directions

This guide outlines the necessary framework and methodologies for a comprehensive benchmarking of this compound against known antibiotics. The provided protocols for determining MIC, MBC, and IC50 values offer a standardized approach to generate the critical data needed for a thorough comparison.

The significant gap in the existing literature regarding the quantitative antimicrobial and cytotoxic profile of this compound underscores the need for further focused research. Elucidation of its specific MIC/MBC values against a broad panel of clinically relevant pathogens and its IC50 values against various cancer cell lines is paramount. Furthermore, investigations into its precise mechanism of action will be crucial for understanding its potential as a therapeutic agent and for guiding any future drug development efforts. The workflows and comparative data presented herein provide a solid foundation for these future investigations.

References

A Comparative Guide to the Reproducibility of Bioassays for Sporidesmolide III and Related Cyclodepsipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioassays relevant to Sporidesmolide III, a cyclodepsipeptide produced by the fungus Pithomyces chartarum. Due to the limited publicly available data specifically for this compound, this document draws comparisons from data on the broader class of sporidesmolides and other structurally related cyclodepsipeptides. The aim is to offer a framework for evaluating the reproducibility and performance of relevant bioassays.

Introduction to Sporidesmolides

Sporidesmolides are a group of cyclic depsipeptides produced by the fungus Pithomyces chartarum.[1][2] These secondary metabolites are often studied in conjunction with sporidesmin, a mycotoxin also produced by the same fungus. While the biological activities of many fungal metabolites are diverse, including antimicrobial and cytotoxic effects, specific bioassay data for this compound is not extensively documented in current literature.[3] This guide, therefore, utilizes data from related compounds to provide a representative understanding of potential bioassays and their reproducibility.

Quantitative Data Comparison

The following table summarizes representative cytotoxicity data for various cyclodepsipeptides, illustrating the types of quantitative endpoints used to assess their biological activity. The variability in cell lines, exposure times, and reported IC50 values highlights the importance of standardized protocols for ensuring reproducibility.

Compound/ExtractBioassay TypeCell Line(s)Key Performance Metric(s)Reported ValuesReference
Pipecolidepsin A CytotoxicitySeveral human cancer cell linesIC50Compound- and cell line-specificNature Protocols
Penicixanthene E Anti-pancreatic carcinomaSW1990IC5023.8 µMMDPI
Verrucosidin Derivatives CytotoxicityHeLa, MDA-MB-231, MCF-7, MGC-803, A-549IC501.91 to 3.91 µMMDPI
Chryxanthones A and B CytotoxicityBT-549, HeLa, A549IC5020.4 to 23.5 µMMDPI
Spenibenzophenone B CytotoxicityA549IC5015.7 µg/mLMDPI

Note: The lack of specific data for this compound necessitates the use of related compounds for illustrative purposes. Researchers are encouraged to establish baseline data for this compound using standardized assays.

Experimental Protocols

Reproducibility in bioassays is critically dependent on detailed and consistent experimental protocols. Below are methodologies for key experiments applicable to the study of this compound.

General Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a natural product like this compound.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Isolate and Purify This compound B Prepare Stock Solution (e.g., in DMSO) A->B E Treat Cells with Serial Dilutions of Compound B->E C Culture Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Incubate for 24/48/72 hours E->F G Perform Viability Assay (e.g., MTT) F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Viability vs. Control H->I J Determine IC50 Value I->J

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway for Cytotoxicity

Given that many natural product cyclodepsipeptides exert their cytotoxic effects by inducing apoptosis, the following diagram illustrates a simplified, hypothetical signaling pathway. The precise mechanism for this compound would require experimental validation.

G A This compound B Cell Membrane Interaction or Internalization A->B C Induction of Oxidative Stress B->C D Mitochondrial Dysfunction B->D C->D E Caspase Activation (e.g., Caspase-3) D->E F Apoptosis E->F

Caption: A hypothetical pathway of apoptosis induction by a cytotoxic compound.

Conclusion and Recommendations for Reproducibility

The reproducibility of bioassays for this compound and related compounds is paramount for generating reliable and comparable data. Based on the available information and general best practices, the following recommendations are crucial:

  • Standardized Protocols: Adherence to detailed, standardized protocols is the most critical factor in ensuring reproducibility. This includes consistent cell lines, passage numbers, seeding densities, incubation times, and reagent concentrations.

  • Control Compounds: The use of appropriate positive and negative controls in every assay is essential for validating the assay's performance and for data normalization.

  • Detailed Reporting: Publications and internal reports should include comprehensive details of the experimental methods to allow for accurate replication of the work.

  • Inter-laboratory Studies: When possible, inter-laboratory comparisons can help identify and address sources of variability in assay performance.

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound to develop more targeted and reproducible bioassays.

References

Safety Operating Guide

Navigating the Disposal of Sporidesmolide III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information to manage the disposal of Sporidesmolide III responsibly.

Hazard Profile and Assumed Risks

In the absence of specific data for this compound, a conservative approach to safety is required. The potential hazards should be assumed based on the general characteristics of cyclic depsipeptides, which can exhibit a range of biological activities, including cytotoxic effects.

Hazard CategoryAssumed Risk & Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Assume toxic by all routes of exposure. Avoid direct contact, inhalation of dust or aerosols, and ingestion. Handle only in a certified chemical fume hood.
Eye and Skin Irritation Assume potential for irritation or burns. Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.
Chronic Toxicity/Mutagenicity Unknown. Treat as a potential chronic toxin or mutagen.[1]
Environmental Hazard Assume harmful to aquatic life. Prevent release to the environment.[1]

Step-by-Step Disposal Protocol for Uncharacterized Chemicals

The primary directive for disposing of a chemical without a specific SDS is to follow your institution's hazardous waste procedures. The steps below outline a general best-practice workflow.

1. Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Eye and Face Protection: Wear chemical safety goggles.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and disposed of properly after handling.[1]

2. Waste Segregation and Collection:

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams.[2] Incompatible chemicals can react violently, generate toxic gases, or cause fires.

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and any residues in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container compatible with the solvent used.

  • Sharps: Any sharps (needles, scalpels, contaminated glassware) must be disposed of in a designated, puncture-resistant sharps container.

3. Labeling and Storage:

  • Immediate Labeling: The hazardous waste container must be labeled as soon as the first waste is added.

  • Label Contents: The label must include:

    • The words "Hazardous Waste".

    • The chemical name: "this compound". If it is in a solution, list all components and their approximate percentages.

    • The statement: "Hazards Not Fully Known" or "Treat as Toxic".

    • The name of the principal investigator and the laboratory location.

    • The date when waste was first added to the container (accumulation start date).

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment (e.g., a plastic tub) to contain potential leaks.[3]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

  • Provide Information: Be prepared to provide the EHS office with all available information about this compound. This may include its chemical structure, any known biological activity, and the solvents used. This information is crucial for the waste disposal contractor to handle and dispose of the material safely and legally.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the safe disposal of an uncharacterized research chemical like this compound.

G Workflow for Disposal of Uncharacterized Chemicals cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal start Start: Need to Dispose of this compound assess Assess Hazards: No SDS available. Treat as hazardous. start->assess ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe hood Handle in Fume Hood ppe->hood segregate Segregate Waste: Use a dedicated container. Do not mix with other waste. hood->segregate label_waste Label Container: 'Hazardous Waste', 'this compound', 'Hazards Unknown', PI Info, Date segregate->label_waste store Store in Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS Office store->contact_ehs provide_info Provide all known information to EHS contact_ehs->provide_info pickup Schedule and complete waste pickup provide_info->pickup end End: Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Chemical Context: Understanding Cyclic Depsipeptides

This compound belongs to the class of cyclic depsipeptides. These are cyclic peptides where one or more amide bonds are replaced by ester bonds. This structural feature has implications for their chemical stability:

  • Ester Bonds: The ester linkages in the cyclic structure are susceptible to hydrolysis, especially under strong acidic or basic conditions. This chemical property is a key consideration in potential degradation pathways, though it should not be attempted as a disposal method without EHS approval and a validated protocol.

  • Enzymatic Degradation: Some cyclic depsipeptides can be degraded by specific enzymes, such as lipases or proteinases, which can cleave the ester or amide bonds. However, the specific enzymes that might act on this compound are likely unknown.

This information is provided for scientific context and does not constitute a recommendation for chemical neutralization or degradation as a means of disposal. Any such procedure must be developed and approved by chemical safety professionals.

By adhering to this guidance, researchers can ensure that the disposal of this compound is managed in a manner that prioritizes personal safety, regulatory compliance, and environmental protection.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sporidesmolide III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for Sporidesmolide III, a substance for which detailed public safety data is limited. In the absence of a specific Safety Data Sheet (SDS), a conservative "handle with caution" approach is mandated. The following procedures are based on established best practices for managing potentially hazardous materials in a laboratory setting.

Personal Protective Equipment (PPE): A Precautionary Approach

Given the uncharacterized nature of this compound's specific hazards, a comprehensive personal protective equipment strategy is essential to minimize potential exposure. The following table outlines the recommended PPE for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff.Provides an enhanced barrier against skin contact and allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes and face from potential splashes, aerosols, and airborne particles of the compound.
Respiratory Protection A NIOSH-approved N95 respirator or higher-level protection, such as a powered air-purifying respirator (PAPR), should be used when handling the powdered form of the compound or when there is a risk of aerosolization.Prevents the inhalation of fine particles or aerosols, which is a primary route of exposure for powdered substances.
Protective Clothing A disposable, fluid-resistant or impermeable lab coat or gown. Shoe covers should also be worn.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling of this compound

A systematic workflow is critical to ensure the safe handling of this compound from preparation through to the completion of experimental procedures.

Preparation Phase:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated area.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling Phase:

  • Weighing and Transferring: When weighing and transferring the solid compound, do so within the fume hood to minimize the risk of generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the designated and controlled environment.

Post-Handling Phase:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate cleaning agent as determined by your institution's safety protocols.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeContainerDisposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant container.Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Contaminated Labware (Glass) Designated glass waste container.Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed glass as per laboratory protocol.
Contaminated Labware (Plastic) Labeled hazardous waste bag.Dispose of as solid hazardous waste.
Liquid Waste Labeled, sealed, and chemically compatible waste container.Collect all solutions containing this compound. Do not pour down the drain. Arrange for chemical waste pickup with your institution's Environmental Health and Safety (EHS) department.
Contaminated PPE Labeled hazardous waste bag.All disposable PPE (gloves, gown, shoe covers, etc.) must be disposed of as hazardous waste immediately after use.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer (in Fume Hood) don_ppe->weigh_transfer Proceed to Handling prepare_solution Prepare Solution weigh_transfer->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete collect_liquid Collect Liquid Waste experiment->collect_liquid collect_sharps Collect Contaminated Sharps experiment->collect_sharps doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_solid Collect Solid Waste doff_ppe->collect_solid waste_pickup Arrange for EHS Pickup collect_solid->waste_pickup collect_liquid->waste_pickup collect_sharps->waste_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.